Product packaging for Isoquercetin(Cat. No.:CAS No. 482-35-9)

Isoquercetin

Numéro de catalogue: B192228
Numéro CAS: 482-35-9
Poids moléculaire: 464.4 g/mol
Clé InChI: OVSQVDMCBVZWGM-QSOFNFLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isoquercetin, also known as Quercetin-3-O-β-D-glucoside or Quercetin-3-glucoside (Q3G), is a monoglycosylated flavonol present in a variety of fruits, vegetables, and medicinal plants . This compound is a key derivative of quercetin, distinguished by a glucose moiety attached at the 3-OH position of the C-ring, a structural modification that significantly enhances its water solubility and bioavailability compared to the quercetin aglycone . Its molecular formula is C21H20O12, with a molar mass of 464.38 g/mol . This compound is of significant interest in biomedical research due to its broad spectrum of physiological activities. It functions as a potent antioxidant, directly neutralizing reactive oxygen and nitrogen species (ROS/RNS) and supporting the endogenous glutathione-based antioxidant system, thereby countering oxidative distress . Furthermore, it exhibits notable anti-inflammatory properties by modulating signaling pathways such as NF-κB, which leads to the down-regulation of pro-inflammatory cytokines like TNF-α . Its ability to disrupt the feedback loop between oxidative stress and inflammation underpins its research potential for conditions like metabolic syndrome, neurodegeneration, and other chronic diseases . Research into this compound has also revealed compelling antiviral properties. In silico screening and in vitro studies have indicated that it may inhibit the infectivity of a range of viruses, including influenza, Zika, Ebola, and SARS-CoV-2, by binding to proteins critical for the viral life cycle . In the field of oncology, studies suggest that this compound may exert antiproliferative and antitumor effects by inducing apoptosis and interacting with key signaling pathways such as Wnt and MAPK . Additional research avenues include its neuroprotective potential, as demonstrated in models of Alzheimer's disease where it reduced Aβ-peptide and oxidative stress, and its investigated role in mitigating cancer-associated thrombosis . The compound's superior bioavailability is attributed to its efficient absorption in the small intestine, mediated by the lactase phlorizin hydrolase (LPH) enzyme and the sodium-dependent glucose transporter 1 (SGLT1) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B192228 Isoquercetin CAS No. 482-35-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoquercitrin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

482-35-9
Record name Quercetin 3-glucoside
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Record name Quercetin 3-O-glucopyranoside
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Record name Isoquercetin
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Record name Quercetin-3-o-glucopyranoside
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Record name ISOQUERCETIN
Source FDA Global Substance Registration System (GSRS)
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Record name Isoquercitrin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 242 °C
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isoquercetin's Role in Mitigating Neuroinflammation: A Technical Guide to Signaling Pathways and Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. The activation of glial cells, such as microglia and astrocytes, triggers a cascade of inflammatory responses, leading to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which contribute to neuronal damage and death. Isoquercetin, a flavonoid glycoside of quercetin, has emerged as a promising therapeutic agent due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound in the context of neuroinflammation, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting several key signaling pathways implicated in neuroinflammation. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or ischemia, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to suppress the activation of the NF-κB pathway.[1][2][3][4][5] It achieves this by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1] This leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][6]

NF_kB_Pathway LPS LPS/Ischemia TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) This compound This compound This compound->IKK Inhibition Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes This compound This compound This compound->Keap1_Nrf2 Activation MCAO_Workflow Anesthesia Anesthetize Rat Incision Midline Cervical Incision Anesthesia->Incision Expose_Arteries Expose CCA, ECA, ICA Incision->Expose_Arteries Ligate_ECA Ligate ECA Expose_Arteries->Ligate_ECA Insert_Suture Insert Suture into ECA Ligate_ECA->Insert_Suture Advance_to_MCA Advance to Occlude MCA Insert_Suture->Advance_to_MCA Occlusion Maintain Occlusion (90-120 min) Advance_to_MCA->Occlusion Withdraw_Suture Withdraw Suture for Reperfusion Occlusion->Withdraw_Suture Administer_ISO Administer this compound Withdraw_Suture->Administer_ISO Assess_Outcomes Assess Neurological Deficits, Infarct Volume, and Molecular Markers Administer_ISO->Assess_Outcomes

References

Isoquercetin's Activation of the Nrf2 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by isoquercetin, a dietary flavonoid with potent antioxidant and cytoprotective properties. This document consolidates quantitative data from multiple studies, details key experimental protocols for assessing Nrf2 activation, and presents visual representations of the signaling cascade and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in oxidative stress-mediated diseases.

Introduction

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to inducers, such as this compound, Keap1 is modified, leading to the dissociation and stabilization of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[2][3] This transcriptional activation leads to the production of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[3][4]

This compound (quercetin-3-O-glucoside) has emerged as a significant activator of the Nrf2 pathway.[2] Its ability to modulate this pathway underscores its therapeutic potential in a variety of pathological conditions driven by oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer.[5][6] This guide delves into the technical aspects of this compound's interaction with the Nrf2 pathway.

Molecular Mechanism of this compound-Mediated Nrf2 Activation

This compound activates the Nrf2 pathway through a multi-faceted mechanism that involves both direct and indirect interactions with key signaling components.

Upstream Signaling:

One of the primary mechanisms involves the activation of upstream kinases, particularly the Extracellular signal-regulated kinase 1/2 (ERK1/2).[5] Studies have shown that this compound can induce the phosphorylation of ERK1/2.[5] Activated ERK1/2 can then phosphorylate Nrf2, which may contribute to its dissociation from Keap1 and subsequent nuclear translocation.[5]

Direct Interaction with Keap1:

Computational docking studies suggest that this compound can directly interact with the Kelch-like domains of Keap1, the same domains responsible for binding to Nrf2.[1] This competitive binding is hypothesized to disrupt the Keap1-Nrf2 complex, thereby preventing Nrf2 degradation.[2]

Downstream Effects:

Following its release from Keap1 and nuclear translocation, Nrf2 orchestrates the transcription of a battery of antioxidant and cytoprotective genes. This compound treatment has been shown to significantly increase the mRNA and protein expression of key Nrf2 target genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]

  • NAD(P)H Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

The coordinated upregulation of these and other ARE-driven genes constitutes the core of this compound's protective effects against oxidative stress.

Signaling Pathway Diagram

Isoquercetin_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK ERK1/2 This compound->ERK Activates Keap1 Keap1 This compound->Keap1 Directly interacts with Keap1 pERK p-ERK1/2 ERK->pERK Nrf2_Keap1 Keap1-Nrf2 Complex pERK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf sMaf Nrf2_nucl->Maf Heterodimerization ARE ARE Maf->ARE Binds to TargetGenes HO-1, NQO1, etc. ARE->TargetGenes Initiates Transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on this compound's Effect on the Nrf2 Pathway

The following tables summarize the quantitative effects of this compound on key components of the Nrf2 pathway, as reported in various studies.

Table 1: Effect of this compound on Nrf2 and HO-1 Protein Expression in HT22 Cells

TreatmentConcentration (µM)Incubation Time (h)Nrf2 Protein Level (Fold Change vs. Control)HO-1 Protein Level (Fold Change vs. Control)Reference
Isoquercitrin108~1.5~1.5[3]
Isoquercitrin508~2.0~2.0[3]
Isoquercitrin1008~2.2~2.2[3]

Table 2: Effect of this compound on Nrf2 mRNA and Protein Expression in OGD/R-treated Rat Hippocampal Neurons

TreatmentConcentration (µg/mL)Incubation Time (h)Nrf2 mRNA Level (Fold Change vs. OGD/R)Nrf2 Protein Level (Fold Change vs. OGD/R)Reference
This compound2524~1.5~1.5[5]
This compound5024~2.0~2.5[5]
This compound10024~2.5~3.0[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the activation of the Nrf2 pathway by this compound.

Western Blot Analysis for Nrf2 and Target Protein Expression

This protocol is used to determine the protein levels of Nrf2, Keap1, HO-1, and other relevant proteins in cell lysates.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Nrf2, Keap1, HO-1, β-actin, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).

Experimental Workflow: Western Blot

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (this compound) start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Imaging & Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of Nrf2 and its target genes.

Materials:

  • Cell culture reagents

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Nrf2 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation with this compound.

Methods:

  • Immunofluorescence:

    • Grow cells on coverslips and treat with this compound.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against Nrf2.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

  • Cell Fractionation followed by Western Blot:

    • Treat cells with this compound.

    • Isolate the cytoplasmic and nuclear fractions using a cell fractionation kit.

    • Perform Western blotting on both fractions to determine the levels of Nrf2 in each compartment. Lamin B1 and β-tubulin are typically used as nuclear and cytoplasmic markers, respectively.

Luciferase Reporter Assay for ARE Activity

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.

Materials:

  • Cells transiently or stably transfected with an ARE-luciferase reporter plasmid

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Plate the reporter cells and treat with this compound.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold induction of ARE activity.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start transfection Transfect Cells with ARE-Luciferase Reporter start->transfection plating Plate Transfected Cells transfection->plating treatment Treat with this compound plating->treatment lysis Cell Lysis treatment->lysis measurement Measure Luminescence lysis->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for an ARE-luciferase reporter assay.

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals. The ability of this compound to upregulate a suite of cytoprotective genes through Nrf2 activation highlights its significant therapeutic potential for a range of diseases underpinned by oxidative stress. Further investigation into the clinical applications of this compound is warranted.

References

Isoquercetin as a potential therapeutic agent for metabolic syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Isoquercetin: A Potential Therapeutic Agent for Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of metabolic abnormalities, including insulin resistance, central obesity, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease.[1][2] The quest for effective therapeutic interventions has led to a growing interest in natural compounds with pleiotropic effects. This compound, a flavonoid glycoside of quercetin, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and insulin-sensitizing properties.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic potential of this compound for metabolic syndrome, with a focus on its mechanisms of action, relevant signaling pathways, and experimental data.

Effects of this compound on Key Parameters of Metabolic Syndrome

Numerous preclinical studies have demonstrated the beneficial effects of this compound on the core components of metabolic syndrome. The following tables summarize the quantitative data from key animal studies.

Table 1: Effects of this compound on Glycemic Control in Animal Models of Diabetes

Animal ModelTreatment and DoseDurationKey FindingsReference
Streptozotocin-induced diabetic ratsThis compound (20, 40, 80 mg/kg b.w.)-Significantly normalized blood sugar levels and insulin.[3]
KK-Ay miceThis compound (50, 100, 200 mg/kg)35 daysDose-dependently decreased fasting blood glucose; 200 mg/kg was most effective (p < 0.01). Improved glucose tolerance.[4][5][6]
High-fat diet-induced NAFLD ratsThis compound-Reduced blood glucose levels.[7]

Table 2: Effects of this compound on Lipid Profile in Animal Models

Animal ModelTreatment and DoseDurationKey FindingsReference
KK-Ay miceThis compound (200 mg/kg)35 daysSignificantly decreased plasma triglyceride and total cholesterol levels.[4][5][6]
High-fat diet-induced NAFLD ratsThis compound-Reduced serum and hepatic triglyceride levels.[7][8]
NAFLD miceDietary this compound-Reduced hepatic cholesterol by 13.2% and triglycerides by 16.05%.[9]

Table 3: Effects of this compound on Body Weight and Adiposity

Animal ModelTreatment and DoseDurationKey FindingsReference
Male C57BL/6 miceEnzymatically modified isoquercitrin (EMIQ) (0.1%)2 weeksSignificantly decreased white adipose tissue (WAT) weight.[1]
High-fat diet-induced NAFLD ratsThis compound-Decreased body weight.[8]

Table 4: Anti-inflammatory Effects of this compound

ModelTreatment and DoseKey FindingsReference
Murine model of allergic asthmaIsoquercitrin (15 mg/kg)Lowered eosinophil counts in BALF, blood, and lung parenchyma. Lowered neutrophil counts in blood and IL-5 levels in lung homogenate.[10]
MCAO/R-induced ratsThis compound (10 and 20 mg/kg)Decreased plasma levels of TNF-α, IL-1β, and IL-6.[11]
PMACI-stimulated KU812 cellsIsoquercitrinSignificantly reduced the production of histamine, IL-6, IL-8, IL-1β, and TNF-α.[12]

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the pathophysiology of metabolic syndrome.

IRS/PI3K/AKT Signaling Pathway

The Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial signaling cascade for insulin-mediated glucose uptake and metabolism. This compound has been shown to enhance insulin sensitivity by positively modulating this pathway.[7] It can improve the expression of key factors in this pathway, thereby promoting glucose homeostasis.[7]

IRS_PI3K_AKT_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->IRS + PTP1B PTP1B This compound->PTP1B PTP1B->IRS

Figure 1: this compound's effect on IRS/PI3K/AKT pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular energy metabolism. Activation of AMPK can lead to increased glucose uptake, fatty acid oxidation, and reduced inflammation. This compound has been demonstrated to activate the AMPK pathway, contributing to its beneficial metabolic effects.[1][13][14][15]

AMPK_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 AMPK AMPK LKB1->AMPK Energy_Metabolism Improved Energy Metabolism AMPK->Energy_Metabolism Glucose_Uptake Increased Glucose Uptake Energy_Metabolism->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Energy_Metabolism->Fatty_Acid_Oxidation

Figure 2: this compound's activation of the AMPK pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Chronic activation of the NF-κB pathway is a hallmark of the low-grade inflammation associated with metabolic syndrome. This compound has been shown to inhibit the activation of NF-κB, thereby exerting potent anti-inflammatory effects.[12][16][17]

NFkB_Pathway cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Experimental_Workflow Animal_Model Induction of Metabolic Syndrome (e.g., STZ, HFD) Grouping Randomization into Control and Treatment Groups Animal_Model->Grouping Treatment This compound Administration (Oral Gavage) Grouping->Treatment Monitoring Monitoring of Body Weight and Food/Water Intake Treatment->Monitoring Measurements Biochemical Analysis (Blood Glucose, Lipids, Cytokines) Monitoring->Measurements Tissue_Analysis Histopathological and Molecular Analysis of Tissues Measurements->Tissue_Analysis

References

Preliminary in vitro studies of isoquercetin's antiviral properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isoquercetin, a flavonoid glycoside, has demonstrated broad-spectrum antiviral activities in numerous preliminary in vitro studies. This document provides a comprehensive technical overview of the existing research on this compound's antiviral properties. It is intended to serve as a resource for researchers and professionals in the field of virology and drug development. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the mechanisms of action and experimental workflows. The compiled data highlights this compound's potential as a therapeutic agent against a range of viruses, including influenza, Zika, Ebola, dengue, and various herpesviruses.

Introduction

This compound (quercetin-3-O-glucoside) is a naturally occurring flavonoid found in a variety of fruits and vegetables. It is known for its antioxidant, anti-inflammatory, and immunomodulatory properties[1]. Emerging evidence from in vitro studies suggests that this compound also possesses significant antiviral capabilities, making it a compound of interest for further investigation and potential therapeutic development. This technical guide synthesizes the findings from key in vitro studies to provide a detailed understanding of this compound's antiviral profile.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against a diverse group of viruses. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% effective dose (ED₅₀) values reported in various in vitro studies. These values are critical for comparing the potency of this compound across different viral strains and experimental conditions.

Table 1: Antiviral Activity of this compound Against RNA Viruses

VirusVirus Strain/TypeCell LineAssay TypeIC₅₀ / ED₅₀ (µM)Reference
Influenza A & B VirusesNot SpecifiedMDCK or VeroNot SpecifiedED₅₀: 1.2[1][2]
Influenza A Virus (H5N1)Avian H5N1MDCKPlaque Formation>79% inhibition at 1 ng/mL[1]
Zika Virus (ZIKV)Not SpecifiedVeroCytopathic Effect/NS1 LevelIC₅₀: 1.2, IC₉₀: 1.5[1][2]
Zika Virus (ZIKV)Not SpecifiedSH-SY5YNot SpecifiedIC₅₀: 9.7[1]
Zika Virus (ZIKV)Not SpecifiedHuh-7Not SpecifiedIC₅₀: 14.0[1]
Zika Virus (ZIKV)Not SpecifiedA549Not SpecifiedIC₅₀: 15.5[1]
Ebola Virus (EBOV)Distinct speciesVeroNot SpecifiedIC₅₀: 5.3, IC₉₀: 9.3[3]
Dengue Virus (DENV-2)DENV-2Not SpecifiedNS2B-NS3 Protease AssayIC₅₀: 23 (for protease activity)[1][2]
Dengue Virus (DENV-3)DENV-3Not SpecifiedNS2B-NS3 Protease AssayIC₅₀: 44 (for protease activity)[1][2]
SARS-CoV / MERS-CoVRecombinant ProteaseN/AFRET AssayIC₅₀: 24–73 (for 3CLpro)[1][2]

Table 2: Antiviral Activity of this compound Against DNA Viruses

VirusVirus Strain/TypeCell LineAssay TypeIC₅₀ (µM)Reference
Varicella-Zoster Virus (VZV)pOkaHFFPlaque Reduction14.4[4]
Human Cytomegalovirus (HCMV)TowneHFFPlaque Reduction1.852[4]
Herpes Simplex Virus 1 (HSV-1)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Herpes Simplex Virus 2 (HSV-2)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Mechanisms of Antiviral Action

In vitro studies have elucidated several mechanisms by which this compound exerts its antiviral effects. These mechanisms often target different stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.

Inhibition of Viral Entry

This compound has been shown to inhibit the entry of several viruses into host cells. For Ebola virus, it is proposed that this compound interferes with the viral entry process[1][3]. Similarly, studies on Zika virus in A549 cells indicated that this compound inhibits virus internalization rather than affecting viral particle integrity or attachment[1]. For influenza A virus, this compound has been observed to inhibit viral attachment and entry[5][6].

cluster_entry Viral Entry Stages Attachment Viral Attachment to Host Cell Internalization Virus Internalization (Endocytosis) Attachment->Internalization Fusion Membrane Fusion & Uncoating Internalization->Fusion This compound This compound This compound->Attachment Inhibits (Influenza) This compound->Internalization Inhibits (Zika, Ebola)

Diagram of this compound's Inhibition of Viral Entry Stages.
Inhibition of Viral Replication and Protein Function

This compound can also interfere with viral replication by targeting key viral enzymes. For Dengue and Zika viruses, this compound has been shown to inhibit the NS2B-NS3 protease, which is crucial for processing the viral polyprotein[1][2]. In the context of coronaviruses like SARS-CoV and MERS-CoV, this compound has demonstrated inhibitory activity against the 3CL protease (3CLpro)[1][2]. For influenza virus, it has been found to block the polymerase basic protein 2 (PB2) subunit, a component of the viral RNA polymerase complex[1]. Furthermore, this compound has been shown to suppress the expression of immediate-early genes in herpesviruses like VZV and HCMV[7][8].

Modulation of Host Signaling Pathways

Beyond direct antiviral effects, this compound can modulate host cell signaling pathways to create an antiviral state. In Ebola virus infection, this compound helps maintain the cellular antiviral interferon signaling cascade, which can be blocked by the EBOV protein VP24[1][3].

cluster_pathway Interferon Signaling Pathway IFN Interferon (IFN) Receptor IFN Receptor IFN->Receptor STAT STAT Receptor->STAT Nucleus Nucleus STAT->Nucleus Nuclear Translocation ISGs Interferon-Stimulated Genes (ISGs) Nucleus->ISGs Transcription AntiviralState Antiviral State ISGs->AntiviralState EBOV_VP24 Ebola Virus VP24 EBOV_VP24->STAT Blocks This compound This compound This compound->EBOV_VP24 Inhibits Start Start SeedCells Seed Host Cells in Plate Start->SeedCells InfectCells Infect Cells with Virus SeedCells->InfectCells AddOverlay Add Overlay with This compound InfectCells->AddOverlay Incubate Incubate for Plaque Formation AddOverlay->Incubate FixStain Fix and Stain Cells Incubate->FixStain CountPlaques Count Plaques & Calculate IC50 FixStain->CountPlaques End End CountPlaques->End

References

A Technical Guide to Isoquercetin's Potential in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving amyloid-beta (Aβ) plaque formation, hyperphosphorylated tau-protein-driven neurofibrillary tangles (NFTs), persistent neuroinflammation, and significant oxidative stress. Isoquercetin, a flavonoid and a glycoside form of quercetin, has emerged as a promising multi-target therapeutic candidate. Its demonstrated bioactivities, including potent antioxidant, anti-inflammatory, and anti-amyloidogenic properties, position it as a compound of significant interest for AD drug discovery and development. This guide provides a comprehensive technical overview of the current research, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its role in relevant biological pathways.

Core Mechanisms of Action

This compound's therapeutic potential in AD stems from its ability to concurrently modulate several key pathological pathways.

  • Antioxidant and Anti-inflammatory Activity : A primary mechanism of this compound is its capacity to mitigate oxidative stress by scavenging reactive oxygen species (ROS).[1][2] It also exerts potent anti-inflammatory effects, significantly down-regulating pro-inflammatory cytokines by inhibiting signaling pathways such as NF-κB, which is known to be activated in AD.[1]

  • Modulation of Amyloid-β Pathophysiology : Preclinical studies indicate that this compound can interfere with the amyloid cascade. It has been shown to inhibit the aggregation of Aβ peptides and may also inhibit the activity of β-secretase (BACE1), a key enzyme in the production of Aβ.[3][4]

  • Inhibition of Tau Hyperphosphorylation : this compound has been observed to reduce the hyperphosphorylation of tau protein. This is achieved, in part, by modulating the activity of key kinases such as Glycogen Synthase Kinase 3β (GSK-3β), a primary tau kinase.[5][6]

  • Neuroprotection and Cognitive Enhancement : Through its multifaceted actions, this compound promotes neuronal survival and has been shown to improve cognitive function in animal models of AD.[1] Studies have shown it can enhance levels of brain-derived neurotrophic factor (BDNF) and acetylcholinesterase (AChE), both crucial for neuronal health and memory.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo preclinical research on this compound and its aglycone, quercetin, in the context of Alzheimer's disease.

Table 1: In Vitro Efficacy of this compound and Quercetin

ParameterModel SystemCompoundConcentration/DoseResultCitation
Aβ Aggregation Thioflavin T AssayQuercetin1:1 molar ratio (Aβ:Quercetin)85.1% inhibition of Aβ40 fibril formation[7]
Neuroprotection SH-SY5Y cells (Aβ₁₋₄₂ induced toxicity)Quercetin150 µM54.14% increase in cell viability[8]
ROS Reduction PC12 cells (LPS-induced)This compoundConcentration-dependentSignificantly (P<0.001) down-regulated ROS production[1]
Pro-inflammatory Cytokine Reduction PC12 cells (LPS-induced)This compoundConcentration-dependentSignificantly (P<0.001) down-regulated pro-inflammatory cytokines[1]
Tau Hyperphosphorylation HT22 cells (Okadaic Acid-induced)Quercetin5 and 10 µMSignificantly decreased tau hyperphosphorylation at multiple sites (Ser396, Ser199, Thr231, Thr205)[9][10]

Table 2: In Vivo Efficacy of this compound and Quercetin

ParameterAnimal ModelCompoundDosing RegimenKey FindingCitation
Cognitive Improvement Colchicine-induced AD ratsThis compoundDose-dependentSignificantly up-regulated latency and transfer latency time in Morris water maze[1]
Aβ Peptide Reduction Colchicine-induced AD ratsThis compoundDose-dependentSignificantly (P<0.001) down-regulated Aβ peptide levels[1]
BDNF Enhancement Colchicine-induced AD ratsThis compoundDose-dependentSignificantly increased Brain-Derived Neurotrophic Factor (BDNF) levels[1]
Reduction of Pro-inflammatory Cytokines Colchicine-induced AD ratsThis compoundDose-dependentSignificantly (P<0.001) reduced pro-inflammatory cytokines and inflammatory mediators[1]
Aβ Plaque Reduction Transgenic AD miceQuercetinNot specifiedSignificantly decreased Aβ immunoreactivity in the hippocampus and cortex[11]

Key Experimental Protocols

Detailed methodologies are essential for the validation and extension of these research findings.

In Vitro Aβ Aggregation Assay (Thioflavin T)
  • Preparation of Aβ Peptides : Lyophilized Aβ₁₋₄₂ is reconstituted in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and dried to form peptide films. Films are then dissolved in a buffer like phosphate-buffered saline (PBS) to the desired concentration.

  • Incubation : Aβ peptides are incubated with various concentrations of this compound or a vehicle control at 37°C with gentle agitation to promote fibril formation.

  • Thioflavin T (ThT) Fluorescence Measurement : At specified time points, aliquots of the incubation mixture are added to a solution of ThT.

  • Data Acquisition : Fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. An increase in fluorescence indicates Aβ fibrillization.[7]

Cell-Based Neuroprotection Assay (MTT Assay)
  • Cell Culture : Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded in multi-well plates.

  • Treatment : Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Toxicity : A neurotoxic insult, such as pre-aggregated Aβ oligomers, is added to the cell culture medium.

  • MTT Addition : Following the toxicity induction period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Quantification : The resulting formazan crystals are solubilized, and the absorbance is read on a microplate reader to determine cell viability.[8]

In Vivo Cognitive Assessment (Morris Water Maze)
  • Apparatus : A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase : For several consecutive days, animals (e.g., transgenic AD mice) are placed in the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded.

  • Probe Trial : After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[1]

Visualizing the Impact of this compound

Signaling Pathways Modulated by this compound in AD

Isoquercetin_Signaling_Pathways cluster_pathology Alzheimer's Disease Pathological Hallmarks cluster_this compound This compound's Multi-Target Intervention cluster_mechanisms Molecular Mechanisms cluster_outcome Therapeutic Outcomes Abeta Aβ Aggregation & Plaque Formation Neuroprotection Neuroprotection & Neuronal Survival Abeta->Neuroprotection Tau Tau Hyperphosphorylation & Neurofibrillary Tangles Tau->Neuroprotection Inflammation Neuroinflammation (Activated Microglia, Cytokines) Inflammation->Neuroprotection OxidativeStress Oxidative Stress (Increased ROS) OxidativeStress->Neuroprotection This compound This compound Inhibit_Abeta Inhibition of Aβ Aggregation & BACE1 Activity This compound->Inhibit_Abeta Inhibit_Tau Inhibition of Tau Kinases (e.g., GSK-3β) This compound->Inhibit_Tau Inhibit_Inflammation Suppression of NF-κB Pathway This compound->Inhibit_Inflammation Scavenge_ROS Direct ROS Scavenging & Upregulation of Antioxidant Enzymes This compound->Scavenge_ROS This compound->Neuroprotection Inhibit_Abeta->Abeta Inhibit_Tau->Tau Inhibit_Inflammation->Inflammation Scavenge_ROS->OxidativeStress Cognition Improved Cognitive Function Neuroprotection->Cognition

Caption: Multi-target mechanisms of this compound in Alzheimer's Disease.

General Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_decision Phase 3: Go/No-Go Decision Target_Assays Target-Based Assays (BACE1, GSK-3β Inhibition) Aggregation_Assay Aβ Aggregation Assays (Thioflavin T) Target_Assays->Aggregation_Assay Cell_Toxicity Cell-Based Toxicity Assays (Aβ-induced, Oxidative Stress) Aggregation_Assay->Cell_Toxicity Mechanism_Studies Mechanistic Studies (Western Blot, qPCR for Inflammatory Markers) Cell_Toxicity->Mechanism_Studies Decision Lead Candidate Selection Mechanism_Studies->Decision Promising Data Animal_Model Selection of AD Animal Model (e.g., APP/PS1 mice) PK_PD Pharmacokinetic & Pharmacodynamic Studies Animal_Model->PK_PD Behavioral_Tests Cognitive Assessment (e.g., Morris Water Maze) PK_PD->Behavioral_Tests Histopathology Post-mortem Brain Analysis (Plaque/Tangle Load, Inflammation) Behavioral_Tests->Histopathology Histopathology->Decision Efficacy & Safety

Caption: Standard preclinical workflow for evaluating this compound.

Conclusion and Future Directions

The cumulative preclinical evidence strongly supports the therapeutic potential of this compound for Alzheimer's disease. Its ability to simultaneously address multiple facets of AD pathology—amyloid aggregation, tauopathy, neuroinflammation, and oxidative stress—makes it a compelling candidate for further development.

Critical next steps in the research and development pipeline include:

  • Pharmacokinetic Profiling : Rigorous investigation into the bioavailability and blood-brain barrier permeability of this compound is paramount.

  • Chronic Dosing and Safety Studies : Long-term efficacy and toxicology studies in relevant AD animal models are necessary to establish a safe therapeutic window.

  • Biomarker Development : Identification and validation of biomarkers to track the therapeutic response to this compound in preclinical and future clinical studies.

  • Clinical Translation : The ultimate goal is the design and execution of well-controlled, randomized clinical trials to ascertain the safety and efficacy of this compound in patients with Alzheimer's disease.

References

Methodological & Application

Isoquercetin In Vivo Delivery: Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery methods for isoquercetin in rodent models. This document includes detailed experimental protocols, comparative pharmacokinetic data, and visualizations of relevant signaling pathways to guide researchers in designing and executing their studies.

Introduction to this compound Delivery

This compound, a flavonoid glycoside of quercetin, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by poor oral bioavailability. Various delivery strategies have been developed to enhance its absorption and efficacy in vivo. This document outlines standard and advanced methods for delivering this compound to rodent models, providing protocols for oral and intravenous administration, as well as for the preparation of advanced formulations such as cyclodextrin complexes, liposomes, and nanoparticles.

In Vivo Delivery Methods and Experimental Protocols

Standard Administration Routes

2.1.1. Oral Gavage

Oral gavage is a common method for the administration of this compound suspensions or solutions in rodent studies.

Protocol for Oral Gavage of this compound Suspension:

  • Preparation of this compound Suspension:

    • Weigh the desired amount of this compound powder.

    • Prepare a vehicle solution, commonly 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the rodent (mouse or rat).

    • Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Typical dosages in rodent studies range from 10 to 100 mg/kg body weight.[1]

2.1.2. Intravenous Injection

Intravenous (IV) injection is used to achieve rapid systemic circulation of this compound, bypassing first-pass metabolism.

Protocol for Intravenous Injection of this compound Solution:

  • Preparation of this compound Solution:

    • Due to its poor water solubility, this compound may need to be dissolved in a suitable vehicle such as a mixture of saline, ethanol, and polyethylene glycol (PEG). Ensure the final concentration of organic solvents is safe for intravenous administration.

    • Filter the solution through a 0.22 µm sterile filter before injection.

  • Animal Handling and Injection:

    • Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.[2][3]

    • Place the animal in a restraint device.

    • Insert a 25-27 gauge needle, bevel up, into one of the lateral tail veins.[4]

    • Slowly inject the this compound solution.[4] A typical intravenous dose of quercetin in rats is 10 mg/kg.[5]

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.[2]

Advanced Delivery Systems

To overcome the low bioavailability of this compound, various advanced delivery systems have been explored.

2.2.1. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility and bioavailability.

Protocol for Preparation of this compound-Cyclodextrin Complex:

  • Complex Formation:

    • Dissolve β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) in water with stirring.

    • Add an ethanolic solution of this compound dropwise to the cyclodextrin solution.

    • Stir the mixture at room temperature for several hours to allow for complex formation.[6]

    • The molar ratio of this compound to cyclodextrin is typically 1:1.[7]

  • Isolation of the Complex:

    • The resulting solution can be freeze-dried or spray-dried to obtain a solid powder of the inclusion complex.[7][8]

    • The powder can be reconstituted in water for oral administration.

2.2.2. Liposomal Formulations

Liposomes are lipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds, improving their stability and delivery.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method):

  • Film Formation:

    • Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent like chloroform or a chloroform-methanol mixture.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration and Sonication:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation.

    • Sonicate the resulting suspension using a bath or probe sonicator to reduce the size of the liposomes and form a homogenous dispersion.

2.2.3. Polymeric Nanoparticles

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound, providing controlled release and improved oral absorption.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method):

  • Emulsification:

    • Dissolve this compound and PLGA in an organic solvent such as acetone or dichloromethane to form the oil phase.[9]

    • Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).[10]

    • Add the oil phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.[9]

  • Solvent Evaporation and Nanoparticle Collection:

    • Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[10]

    • Collect the nanoparticles by centrifugation, wash with distilled water to remove excess stabilizer, and then freeze-dry for storage.[10]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and its formulations in rodent models.

Table 1: Pharmacokinetic Parameters of this compound and Related Compounds after Oral Administration in Rats (50 mg/kg) [1][11][12][13]

CompoundCmax (µg/mL)Tmax (min)AUC0-t (mg/L*min)
This compound (IQ)0.35 ± 0.1127.0 ± 6.717.2 ± 7.3
Quercetin (Qr)7.47 ± 2.6354.0 ± 25.12590.5 ± 987.9
Quercetin-3-O-β-D-glucuronide (QG)2.04 ± 0.85222.0 ± 119.2962.7 ± 602.3

Table 2: Bioavailability of Different Quercetin Formulations in Rodents

FormulationAnimal ModelAdministration RouteRelative Bioavailability (%)Reference
Quercetin SuspensionRatOral16.2[14]
Quercetin SolutionRatOral27.5[14]
Quercetin-loaded Zein NanoparticlesMouseOral~60[15]
Quercetin-conjugated SPIONsRatOral~10-fold higher in brain than free quercetin[16]
Quercetin Nanosuspensions (SPC-Pip-Que-NSps)RatOral23.58 (absolute)[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular protection and disease pathogenesis.

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic & Efficacy Analysis F1 This compound Suspension A1 Oral Gavage F1->A1 A2 Intravenous Injection F1->A2 If Solubilized F2 Cyclodextrin Complex F2->A1 F2->A2 F3 Liposomes F3->A1 F3->A2 F4 Nanoparticles F4->A1 F4->A2 P1 Blood Sampling A1->P1 P2 Tissue Collection A1->P2 A2->P1 A2->P2 A3 HPLC/LC-MS Analysis P1->A3 A4 Efficacy Assessment (e.g., histology, biomarkers) P2->A4 A3->A4 ERK1_2_Nrf2_Pathway This compound This compound ERK ERK1/2 This compound->ERK activates Nrf2_Keap1 Nrf2-Keap1 (cytosolic complex) ERK->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 (nuclear translocation) Nrf2_Keap1->Nrf2 dissociation & translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Cell_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cell_Protection AMPK_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates ACC ACC AMPK->ACC inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation inhibition of ACC leads to TGFb_Pathway This compound This compound TGFbR TGF-β Receptor This compound->TGFbR inhibits TGFb TGF-β TGFb->TGFbR activates Smad2_3 Smad2/3 TGFbR->Smad2_3 phosphorylates Smad4 Smad4 Smad2_3->Smad4 complexes with Smad_complex Smad2/3-Smad4 Complex (nuclear translocation) Fibrosis_Genes Fibrosis-related Gene Transcription Smad_complex->Fibrosis_Genes activates Fibrosis Fibrosis Fibrosis_Genes->Fibrosis

References

Protocol for Isoquercetin Administration in a Lipopolysaccharide-Induced Neuroinflammation Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Isoquercetin, a flavonoid glycoside of quercetin, has demonstrated potent anti-inflammatory and neuroprotective properties in several preclinical studies. This document provides a detailed protocol for the administration of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model systemic inflammation leading to neuroinflammation.[1][2] The protocols outlined below are compiled from various studies and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. A primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] Activation of TLR4 by LPS triggers a downstream cascade that leads to the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][6] this compound has been shown to suppress the activation of TLR4 and NF-κB, thereby reducing the production of these inflammatory mediators.[3][4][5] Additionally, this compound may exert its effects through the activation of the Nrf2-ARE pathway, which is involved in the cellular antioxidant response.[7]

Quantitative Data Summary

The following tables summarize the dosages and administration parameters for this compound and LPS as reported in various neuroinflammation mouse models.

Table 1: this compound Administration Parameters

ParameterDetailsReference
Dosage 10, 20, 30, 50 mg/kg[4][8][9]
Administration Route Oral gavage (p.o.), Intraperitoneal (i.p.)[4][9]
Vehicle 10% PEG400 in PBS, Dimethyl sulfoxide (DMSO) followed by dilution in normal saline[9][10]
Frequency Once daily[9]
Treatment Duration 7 to 14 days (including pre-treatment and co-treatment with LPS)[9]

Table 2: Lipopolysaccharide (LPS) Administration Parameters for Neuroinflammation Induction

ParameterDetailsReference
Dosage 0.25 - 5 mg/kg[2][9]
Administration Route Intraperitoneal (i.p.)[2][9]
Vehicle 0.9% Saline[11]
Frequency Single injection or daily for 5-7 days[2][12]
Timing Acute (24 hours post-injection) or chronic neuroinflammation models[2]

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effects of this compound in an LPS-induced neuroinflammation mouse model.

1. Animal Model

  • Species: C57BL/6 mice are commonly used.[1]

  • Age: Adult mice (e.g., 8 weeks old).[13]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[11] Acclimatize the animals for at least one week before the start of the experiment.

2. Preparation of Reagents

  • This compound Formulation (for Oral Gavage):

    • Weigh the required amount of this compound powder.

    • To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO.[9]

    • On each day of the experiment, prepare a fresh working solution by diluting the stock in a vehicle such as normal saline to the final desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse receiving 200 µL, the concentration would be 3.75 mg/mL).[9] Ensure the final DMSO concentration is minimal and non-toxic.

    • Alternatively, create a suspension in a vehicle like 10% PEG400 in PBS.[10] Use a mortar and pestle to create a smooth paste with a small amount of the vehicle before gradually adding the rest.[14]

  • LPS Solution:

    • Dissolve LPS (from E. coli, serotype O111:B4 or similar) in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 0.25 mg/mL for a 0.25 mg/kg dose administered at 10 mL/kg).[9]

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of injection.

3. Experimental Design and Procedure

A representative experimental design could involve the following groups:[9]

  • Control Group: Receives vehicle (for this compound) and saline (for LPS).

  • LPS Group: Receives vehicle (for this compound) and LPS.

  • This compound + LPS Group: Receives this compound and LPS.

  • This compound Only Group: Receives this compound and saline (for LPS).

Administration Protocol (Example based on a 14-day study): [9]

  • Days 1-7 (Pre-treatment): Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle once daily.[9]

  • Days 8-14 (Co-treatment):

    • Continue daily administration of this compound or vehicle.

    • Approximately 30-60 minutes after this compound/vehicle administration, inject LPS (e.g., 0.25 mg/kg, i.p.) or saline once daily.[9]

  • Day 15 (Endpoint):

    • Perform behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

    • Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex) for biochemical and histological analysis.

4. Oral Gavage Technique

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[15]

  • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).[16]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth.[14]

  • Allow the mouse to swallow the tip of the needle, then slowly pass it down the esophagus to the pre-measured depth.[15]

  • Administer the this compound suspension slowly and smoothly.[16]

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress.[14]

5. Assessment of Neuroinflammation

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.[4][6]

  • Western Blotting: Analyze the protein expression of key inflammatory markers such as TLR4, phosphorylated NF-κB (p-NF-κB), and inducible nitric oxide synthase (iNOS).[1][9]

  • Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1 and GFAP, respectively) and for inflammatory mediators.[1][9]

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment Phase (Days 1-7) cluster_cotreatment Co-treatment Phase (Days 8-14) cluster_endpoint Endpoint Assessment (Day 15) pretreatment Daily Oral Gavage: This compound or Vehicle cotreatment_iso Daily Oral Gavage: This compound or Vehicle pretreatment->cotreatment_iso cotreatment_lps Daily IP Injection: LPS or Saline (30-60 min post-gavage) cotreatment_iso->cotreatment_lps behavior Behavioral Testing cotreatment_lps->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: Experimental workflow for this compound administration in an LPS-induced neuroinflammation mouse model.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation This compound This compound This compound->TLR4 Inhibits This compound->NFkB Inhibits

Caption: this compound inhibits the LPS-induced TLR4/NF-κB signaling pathway to reduce neuroinflammation.

References

Isoquercetin's Anti-Cancer Potential: A Detailed Look at its Effects on HepG2 and SW480 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Isoquercetin, a flavonoid commonly found in fruits and vegetables, is demonstrating significant anti-cancer properties, according to a compilation of recent studies. These findings, detailed in the following application notes, reveal specific mechanisms by which this compound inhibits the growth of liver (HepG2) and colon (SW480) cancer cell lines, offering promising avenues for therapeutic development.

Researchers and drug development professionals will find comprehensive data, detailed experimental protocols, and visual representations of the molecular pathways involved. The provided information aims to facilitate further research into the application of this compound as a potential anti-cancer agent.

Summary of this compound's Effects on Cancer Cell Lines

This compound exhibits distinct effects on the hepatocellular carcinoma cell line HepG2 and the colorectal adenocarcinoma cell line SW480. In HepG2 cells, this compound primarily induces apoptosis and autophagy through the AMPK/mTOR/p70S6K signaling pathway and causes cell cycle arrest at the G2/M phase.[1][2] For SW480 cells, its primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, leading to a reduction in cell proliferation without significant cytotoxicity.[3][4]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data on the effects of this compound on HepG2 and SW480 cancer cell lines.

Table 1: Cytotoxicity of this compound on HepG2 Cells

Cell LineTreatment DurationIC50 Value (µM)Reference
HepG224 - 72 hours307.3 - 478.2[1]

Table 2: Effects of this compound on SW480 Cell Proliferation

Cell LineTreatment DurationEffectReference
SW48024 hoursProliferation decreased to ~24%[3]
SW48024 hoursTotal cell number decreased by nearly 50%[3]

Signaling Pathways Modulated by this compound

HepG2 Cells: In hepatocellular carcinoma cells, this compound's anti-cancer activity is linked to the activation of the AMPK/mTOR/p70S6K signaling pathway, which leads to the induction of apoptosis and autophagy.[1]

HepG2_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces p70S6K p70S6K mTOR->p70S6K Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

This compound's effect on the AMPK/mTOR pathway in HepG2 cells.

SW480 Cells: In colorectal cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway. This leads to an increase in the phosphorylation of β-catenin, marking it for degradation and preventing its translocation to the nucleus to activate target genes involved in cell proliferation.[3][4]

SW480_Signaling_Pathway cluster_nucleus Nucleus This compound This compound DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) This compound->DestructionComplex Promotes activity Proliferation Cell Proliferation This compound->Proliferation Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates p_betaCatenin p-β-catenin Nucleus Nucleus betaCatenin->Nucleus Translocation TCF_LEF TCF/LEF betaCatenin->TCF_LEF Binds Proteasome Proteasome p_betaCatenin->Proteasome Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates TargetGenes->Proliferation Drives

This compound's inhibition of the Wnt/β-catenin pathway in SW480 cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-cancer effects of this compound on a given cell line.

Experimental_Workflow CellCulture 1. Cell Culture (HepG2 or SW480) Treatment 2. This compound Treatment (Varying concentrations and durations) CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot 3d. Protein Expression Analysis (Western Blot) Treatment->WesternBlot DataAnalysis 4. Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

A generalized workflow for in vitro anti-cancer drug screening.
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • HepG2 or SW480 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HepG2 or SW480 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[1]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • HepG2 or SW480 cells

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

Objective: To analyze the expression of proteins in signaling pathways affected by this compound.

Materials:

  • HepG2 or SW480 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., for AMPK, mTOR, p-β-catenin, β-catenin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample on an SDS-PAGE gel.[1]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

These application notes and protocols provide a solid foundation for researchers to explore the anti-cancer effects of this compound. The distinct mechanisms of action in different cancer cell lines highlight the importance of targeted research in developing novel cancer therapies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoquercetin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquercetin (quercetin-3-O-glucoside) is a flavonoid glycoside found in a wide variety of plants. It is recognized for its potent antioxidant properties and potential therapeutic benefits, including anti-inflammatory and cardioprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for the quality control of herbal products, phytochemical research, and the development of new pharmaceuticals. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an acidified aqueous solution and an organic solvent. The quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Acids: Formic acid or phosphoric acid (analytical grade).

  • Reference Standard: this compound (≥98% purity).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

  • Plant Material: Dried and powdered plant sample.

2. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Vortex mixer.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution. Store this solution at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

4. Sample Preparation

  • Extraction: Accurately weigh about 1.0 g of the finely powdered plant material into a suitable flask.[1] Add 20 mL of 70% ethanol.[2]

  • Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic water bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 60°C).[2][3]

  • Centrifugation and Filtration: After extraction, centrifuge the mixture at 3000 rpm for 10 minutes.[4] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

5. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[6]
Mobile Phase A: 0.3% Phosphoric Acid in Water, B: Acetonitrile[6]
Gradient Elution 0-20 min, 15% B; 20-25 min, 15-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min[3][6]
Column Temperature 30°C[6]
Injection Volume 10 µL[5]
Detection UV at 254 nm[6] or 356 nm[3]

6. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[3]

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be >0.999.[3]

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) should be less than 2%.[3]

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample and calculate the percentage recovery. The recovery rate should be within 98-102%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to assess the sensitivity of the method. These are the lowest concentrations of analyte that can be reliably detected and quantified, respectively.

Data Presentation

Table 1: Quantitative Data Summary for this compound Analysis

ParameterResultReference
Linearity Range (µg/mL)0.25 - 8[6]
Correlation Coefficient (r²)> 0.999[3]
Average Recovery (%)100.45 (RSD: 2.11%)[6]
Precision (%RSD) - Intra-day0.17[6]
Precision (%RSD) - Inter-day< 1.0[3]
Limit of Detection (LOD)Varies by instrument and conditions
Limit of Quantification (LOQ)Varies by instrument and conditions

Visualizations

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Ultrasonic-Assisted Extraction (70% Ethanol) plant_material->extraction centrifugation Centrifugation (3000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing results Results (this compound Concentration) data_processing->results standard_prep Standard Preparation (Stock and Working Solutions) calibration_curve Calibration Curve Generation standard_prep->calibration_curve calibration_curve->data_processing

Caption: Experimental workflow for the quantification of this compound in plant extracts.

logical_relationship method_validation Method Validation linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy sensitivity Sensitivity method_validation->sensitivity repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision recovery Recovery Studies accuracy->recovery lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Key parameters for HPLC method validation.

References

Application Note: LC-MS/MS Analysis of Isoquercetin and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquercetin (quercetin-3-O-β-D-glucopyranoside) is a flavonoid glycoside found in various plants, fruits, and vegetables.[1] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[2] Upon oral administration, this compound is metabolized in the intestine and liver, leading to the formation of quercetin and its subsequent phase II metabolites, which are the primary circulating forms in plasma.[1][3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound and its major metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

Following ingestion, this compound undergoes enzymatic hydrolysis in the small intestine, releasing its aglycone, quercetin. Quercetin is then absorbed and undergoes extensive metabolism, primarily through glucuronidation, sulfation, and methylation, forming various conjugates.[1][4] The major metabolites found in plasma include quercetin-3'-O-sulfate, quercetin-3-O-glucuronide, and isorhamnetin (3'-O-methylquercetin) and its conjugates.[3][5][6]

Metabolic Pathway of this compound cluster_ingestion Oral Ingestion & Intestinal Metabolism cluster_absorption_metabolism Absorption & Hepatic/Enterocytic Metabolism cluster_circulation Systemic Circulation (Plasma) This compound This compound Quercetin Quercetin This compound->Quercetin Deglycosylation (Intestinal Enzymes) Quercetin_Absorbed Quercetin Quercetin->Quercetin_Absorbed Absorption Quercetin_Glucuronides Quercetin Glucuronides Quercetin_Absorbed->Quercetin_Glucuronides Glucuronidation (UGTs) Quercetin_Sulfates Quercetin Sulfates Quercetin_Absorbed->Quercetin_Sulfates Sulfation (SULTs) Isorhamnetin Isorhamnetin (Methylated Quercetin) Quercetin_Absorbed->Isorhamnetin Methylation (COMT) Plasma_Metabolites Circulating Metabolites Quercetin_Glucuronides->Plasma_Metabolites Quercetin_Sulfates->Plasma_Metabolites Isorhamnetin->Plasma_Metabolites LC-MSMS_Workflow Sample_Collection Plasma Sample Collection (& Storage at -80°C) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep LC_Separation UHPLC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection Tandem MS Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for Utilizing Isoquercetin in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing isoquercetin, a flavonoid glycoside, in common antioxidant capacity assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound's Antioxidant Properties

This compound (quercetin-3-O-glucoside) is a naturally occurring flavonoid found in a variety of fruits and vegetables. It is recognized for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions.[1] These activities help to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of this compound can be quantitatively evaluated using various in vitro assays, with DPPH and FRAP being among the most common.

Beyond direct radical scavenging, this compound has been shown to modulate endogenous antioxidant defense mechanisms. Studies have indicated that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2][5] By activating the Nrf2/HO-1 pathway, this compound enhances the cell's intrinsic ability to combat oxidative stress.[2][5] Furthermore, this compound has been observed to influence other signaling cascades, such as the ERK1/2 pathway, which can also contribute to its neuroprotective and antioxidant effects.[3]

Quantitative Data Summary

The antioxidant capacity of this compound has been determined in various studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values from DPPH assays and other relevant quantitative data.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µM)Source
IsoquercitrinNot specified, but weaker than quercitrin[6]
IsoquercitrinWeaker than QGR and QGG[7]
IsoquercitrinStronger than quercitrin in superoxide scavenging (IC50 78.16 ± 4.83 µM)[1]

Note: QGR (quercetin-3-O-galactosyl-rhamnosyl-glucoside) and QGG (quercetin-3-O-galactosyl-glucosyl-glucoside) are other quercetin derivatives.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration Range TestedObservationSource
Isoquercitrin0.0–10.0 µg/mLDose-dependent increase in reducing power[1][6]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is designed to determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., 10-100 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[10]

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (as a standard)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[11] Warm the solution to 37°C before use.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the this compound dilutions or the standard to the respective wells.

    • For the blank, add 20 µL of the solvent used to dissolve the sample.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes. The incubation time can be optimized.

  • Measurement: Measure the absorbance at 593 nm.[12][13]

  • Calculation: The FRAP value is determined by comparing the change in absorbance of the sample with the standard curve of ferrous sulfate or Trolox. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with This compound/Standard in 96-well plate prep_dpph->mix prep_iso Prepare this compound Dilutions prep_iso->mix prep_std Prepare Standard (e.g., Ascorbic Acid) prep_std->mix incubate Incubate in dark (30 min, RT) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging measure_abs->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the DPPH antioxidant capacity assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis prep_frap Prepare FRAP Working Reagent mix Mix FRAP Reagent with This compound/Standard in 96-well plate prep_frap->mix prep_iso Prepare this compound Dilutions prep_iso->mix prep_std Prepare Standard (e.g., FeSO4) prep_std->mix incubate Incubate at 37°C mix->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calculate Determine FRAP Value from Standard Curve measure_abs->calculate

Caption: Workflow for the FRAP antioxidant capacity assay.

Signaling Pathway

Nrf2_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iso This compound keap1_nrf2 Keap1-Nrf2 Complex iso->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Antioxidant Genes (e.g., HO-1) are->genes Activates Transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Isoquercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercetin, a flavonoid glycoside, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its potential as a therapeutic agent for inflammatory diseases warrants robust and standardized in vitro evaluation. These application notes provide detailed protocols for key in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on nitric oxide (NO) and reactive oxygen species (ROS) production, pro-inflammatory cytokine secretion, and the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation: Quantitative Effects of this compound

The anti-inflammatory activity of this compound has been quantified in various in vitro models. The following tables summarize the key findings, providing a comparative overview of its potency.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

AssayCell LineInducerParameter MeasuredThis compound IC50Reference
Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite27 µM (Quercetin)[1]
Reactive Oxygen Species (ROS)H9c2Angiotensin IIROSNot specified[2]
Pro-inflammatory CytokinesRAW 264.7LPSTNF-α, IL-1β, IL-6Not specified[3]
Prostaglandin E2 (PGE2)BV2 microgliaLPSPGE2Not specified
Cyclooxygenase-2 (COX-2)--Enzyme ActivityNot specified
5-Lipoxygenase (5-LOX)--Enzyme ActivityNot specified[4]

Note: Data for this compound was not always available; in some cases, data for the aglycone, quercetin, is provided for reference. LPS: Lipopolysaccharide; Ang II: Angiotensin II; IC50: Half-maximal inhibitory concentration.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Upon stimulation by inflammatory stimuli like Lipopolysaccharide (LPS), a cascade of events leads to the activation and nuclear translocation of NF-κB, initiating the transcription of genes encoding pro-inflammatory cytokines and enzymes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK Inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Induces This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, BV2) start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation assays Perform In Vitro Assays stimulation->assays no_assay Nitric Oxide (NO) Assay assays->no_assay ros_assay Reactive Oxygen Species (ROS) Assay assays->ros_assay cytokine_assay Cytokine (TNF-α, IL-6, IL-1β) ELISA assays->cytokine_assay western_blot Western Blot (NF-κB & MAPK pathways) assays->western_blot data_analysis Data Analysis (IC50 determination, statistical analysis) no_assay->data_analysis ros_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes & Protocols: Isoquercetin in Animal Models of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Isoquercetin, a flavonoid glycoside of quercetin, has emerged as a promising therapeutic agent for mitigating metabolic syndrome due to its antioxidant, anti-inflammatory, and metabolic-regulating properties.[1] Preclinical studies in various animal models have demonstrated its potential to improve glucose metabolism, lipid profiles, and reduce inflammation.[1][2]

This document provides a comprehensive overview of the application of this compound in animal models of metabolic syndrome, detailing its mechanisms of action, summarizing key quantitative findings, and offering detailed protocols for researchers.

Mechanism of Action & Signaling Pathways

This compound exerts its beneficial effects by modulating several key signaling pathways involved in metabolism and inflammation. The primary mechanisms include the activation of AMP-activated protein kinase (AMPK) and the enhancement of the insulin signaling pathway.

  • AMPK Pathway Activation: AMPK acts as a master regulator of cellular energy homeostasis.[3][4] this compound activates AMPK, leading to the inhibition of lipid synthesis by downregulating sterol regulatory element-binding protein 1c (SREBP-1c) and the promotion of fatty acid oxidation.[4][5] This activation also plays a role in improving glucose uptake in peripheral tissues.[6]

  • Insulin Signaling Pathway: this compound has been shown to improve insulin sensitivity by modulating the IRS/PI3K/AKT pathway.[7][8] This leads to enhanced translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake in muscle and adipose tissue, and the regulation of key enzymes involved in glucose metabolism in the liver.[8]

  • Anti-inflammatory and Antioxidant Effects: this compound suppresses inflammatory pathways, such as those involving NF-κB, and reduces the expression of pro-inflammatory cytokines like TNF-α.[5][9] It also upregulates the Nrf2 pathway, a key regulator of antioxidant responses, thereby protecting against oxidative stress, a common feature of metabolic syndrome.[9]

Visualizing the Pathways

cluster_AMPK AMPK Signaling Pathway cluster_Insulin Insulin Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Lipogenesis Lipogenesis (Fat Synthesis) ACC->Lipogenesis SREBP1c->Lipogenesis Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Isoquercetin2 This compound Isoquercetin2->IRS Enhances Signaling

Caption: Key signaling pathways modulated by this compound.

Quantitative Data from Animal Studies

The efficacy of this compound has been quantified in various animal models. The following tables summarize key findings.

Table 1: Effects of this compound on Glucose Homeostasis
Animal ModelTreatment & DoseDurationFasting Blood GlucosePlasma InsulinReference
STZ-induced Diabetic Rats20, 40, 80 mg/kg b.w.-↓ Significantly Normalized↑ Significantly Normalized[7]
Diabetic KK-Ay Mice200 mg/kg35 days↓ Significant Decrease (p<0.01)↓ Significant Decrease (p<0.01)[10][11]
HFD-fed ICR Mice0.1% in diet13 weeks↓ Significant Decrease↓ Significant Decrease[12]

Abbreviations: STZ (Streptozotocin), HFD (High-Fat Diet), ↓ (Decrease), ↑ (Increase).

Table 2: Effects of this compound on Lipid Profile and Body Weight

| Animal Model | Treatment & Dose | Duration | Triglycerides | Total Cholesterol | Body Weight / Fat Mass | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | STZ-induced Diabetic Rats | 40 mg/kg b.w. | 45 days | ↓ Significantly Reduced | ↓ Significantly Reduced | - |[5] | | Diabetic KK-Ay Mice | 200 mg/kg | 35 days | ↓ Significant Decrease | ↓ Significant Decrease | No significant effect |[10][13] | | HFD-induced NAFLD Rats | 17.5, 25 mg/kg/day | - | ↓ Notably Ameliorated (Liver) | - | ↓ Decreased |[3] | | HFD-fed ICR Mice | 0.1% in diet | 13 weeks | - | - | ↓ Decreased Body Weight Gain & Fat |[12] | | NAFLD Mice | - | - | ↓ 16.05% (Hepatic) | ↓ 13.2% (Hepatic) | - |[14] |

Abbreviations: STZ (Streptozotocin), HFD (High-Fat Diet), NAFLD (Nonalcoholic Fatty Liver Disease), ↓ (Decrease).

Experimental Protocols

The following section details standardized protocols derived from published studies for investigating the effects of this compound in animal models of metabolic syndrome.

General Experimental Workflow

G start Animal Acclimatization induction Induction of Metabolic Syndrome (e.g., HFD, STZ) start->induction grouping Random Grouping (Control, Model, this compound) induction->grouping treatment This compound Administration (Oral Gavage) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Tissues) treatment->endpoint monitoring->endpoint analysis Biochemical & Molecular Analysis endpoint->analysis end Data Interpretation analysis->end

Caption: General workflow for animal studies.

Protocol for Induction of Metabolic Syndrome

Option A: High-Fat Diet (HFD)-Induced Obesity and Dyslipidemia

  • Animal Model: C57BL/6J mice or Sprague-Dawley rats.

  • Diet: Provide a high-fat diet containing 30-60% of calories from fat (e.g., lard-based).[12][15]

  • Duration: Feed the animals the HFD for a period of 8-16 weeks to establish the metabolic syndrome phenotype, characterized by obesity, insulin resistance, and dyslipidemia.[12][16]

  • Control Group: A control group should be fed a standard chow diet.

Option B: Streptozotocin (STZ)-Induced Type 2 Diabetes

  • Animal Model: Male albino Wistar or Sprague-Dawley rats.

  • Induction: Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 40 mg/kg body weight), dissolved in a cold citrate buffer (0.1 M, pH 4.5).[5][7] This dose induces partial insulin deficiency and hyperglycemia, mimicking type 2 diabetes.

  • Confirmation: Confirm the diabetic state by measuring fasting blood glucose levels 72 hours after STZ injection. Animals with fasting glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

Protocol for this compound Administration
  • Preparation: Prepare this compound solution/suspension daily. It can be dissolved in a suitable vehicle such as distilled water, saline, or 0.5% carboxymethylcellulose (CMC).

  • Dosage: Based on literature, effective doses range from 20-80 mg/kg body weight for rats and 50-200 mg/kg for mice.[7][13] A dose-response study is recommended.

  • Administration: Administer the prepared this compound solution orally via gavage once daily.

  • Duration: The treatment period typically ranges from 4 to 13 weeks.[5][12]

  • Control Groups:

    • Normal Control: Healthy animals receiving the vehicle.

    • Model Control: Metabolic syndrome animals receiving the vehicle.

    • Positive Control (Optional): Metabolic syndrome animals receiving a standard drug (e.g., metformin or glibenclamide).[7]

Protocol for Biochemical and Molecular Analysis
  • Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia. Euthanize the animals and immediately harvest tissues (liver, skeletal muscle, visceral adipose tissue), snap-freeze them in liquid nitrogen, and store them at -80°C.

  • Serum Analysis:

    • Glucose and Insulin: Measure fasting blood glucose using a glucometer and plasma insulin using an ELISA kit. Calculate the HOMA-IR index as a measure of insulin resistance.

    • Lipid Profile: Determine serum levels of total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C using commercially available enzymatic kits.

    • Inflammatory Markers: Measure levels of TNF-α, IL-6, and adiponectin using ELISA kits.[17]

  • Tissue Analysis (Liver, Muscle, Adipose):

    • Gene Expression (qPCR): Isolate total RNA from tissues and perform quantitative real-time PCR (qPCR) to analyze the mRNA expression of key genes involved in the insulin signaling pathway (e.g., IRS1, PI3K, AKT, GLUT4), lipid metabolism (e.g., AMPK, SREBP-1c, ACC), and inflammation (e.g., TNF-α, NF-κB).[5][7]

    • Protein Expression (Western Blot): Isolate total protein and perform Western blot analysis to determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-AMPK/AMPK, p-AKT/AKT).[3]

    • Histology: Fix a portion of the liver or adipose tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for morphology, Oil Red O staining for lipid accumulation).[3]

Conclusion

This compound demonstrates significant potential in the management of metabolic syndrome in animal models. It effectively improves hyperglycemia, dyslipidemia, and inflammation by modulating critical metabolic signaling pathways. The provided data and protocols offer a robust framework for researchers to further investigate the therapeutic utility of this compound and to standardize preclinical studies in this field. While preclinical data is strong, further large-scale clinical trials are necessary to confirm these benefits in humans.[1]

References

Topical Isoquercetin: Application Notes and Protocols for Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoquercetin, a potent flavonoid, in topical formulations for dermatological research. The information presented summarizes key findings on its mechanisms of action, offers detailed protocols for in vitro and in vivo evaluation, and presents quantitative data to support its efficacy as a therapeutic agent for various skin conditions.

Introduction to this compound in Dermatology

This compound (quercetin-3-O-glucoside) is a naturally occurring flavonoid with well-documented antioxidant and anti-inflammatory properties.[1] Its therapeutic potential in dermatology is significant, with studies demonstrating its ability to protect the skin from damage induced by ultraviolet (UV) radiation, accelerate wound healing, and mitigate inflammatory skin conditions.[2][3][4] Compared to its aglycone form, quercetin, this compound exhibits superior bioavailability, making it a more effective candidate for topical applications.[5][6]

Mechanisms of Action in the Skin

Topical application of this compound has been shown to modulate key signaling pathways involved in skin inflammation, oxidative stress, and aging.

2.1. Anti-inflammatory and Antioxidant Effects

This compound exerts its protective effects against UVB-induced skin damage by:

  • Reducing Oxidative Stress: It decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while simultaneously enhancing the activity of the endogenous antioxidant enzyme superoxide dismutase (SOD).[2][3][7]

  • Suppressing Inflammatory Mediators: this compound downregulates the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[2][3][7]

  • Modulating Signaling Pathways: It significantly inhibits the MAPK and JAK2-STAT3 signaling pathways, which are key regulators of the inflammatory response in the skin.[2][3][7] It has also been shown to modulate the NF-κB signaling pathway, a critical player in inflammation.[1]

2.2. Anti-aging and Collagen Protection

This compound demonstrates anti-aging properties by:

  • Preventing Collagen Degradation: It effectively prevents the degradation of collagen fibers induced by UVB radiation.[2][3]

  • Modulating Collagen-Related Pathways: Studies on enzymatically modified this compound (EMIQ) have shown that it helps preserve collagen by modulating the TGFβ/Smad and MMP-1 pathways in human dermal fibroblasts.[8]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the efficacy of topical this compound.

Table 1: In Vitro Efficacy of this compound on UVB-Irradiated HaCaT Cells

ParameterTreatmentResultReference
Cell Viability400 μM IsoquercitrinOptimal protection against UVB-induced cell death[3]
ROS LevelsIsoquercitrinSignificant decrease[2][3]
MDA LevelsIsoquercitrinSignificant decrease[2][3]
SOD ActivityIsoquercitrinSignificant enhancement[2][3]
Inflammatory Cytokines (IL-6, IL-1β, TNF-α)IsoquercitrinSignificant reduction[2][3]
COX-2 ExpressionIsoquercitrinSignificant reduction[2][3]

Table 2: In Vivo Efficacy of this compound-Based Cream on Scald Burn Wounds in Rats

ParameterTreatment Group (this compound Cream)Result Compared to ControlReference
Wound Contraction0.01%, 0.02%, 0.04%, 0.06% w/wSignificant increase in percentage of wound contraction[4]
Epithelialization Period0.01%, 0.02%, 0.04%, 0.06% w/wSignificant decrease in the period of epithelialization[4]
Tissue TBARS LevelsThis compound-based creamSignificant decrease[4]
Tissue GSH LevelsThis compound-based creamSignificant increase[4]
Histopathology (Day 21)0.06% w/w this compound CreamAlmost complete re-epithelialization and wound restructuring[4]

Table 3: Clinical Efficacy of a Topical Formulation Containing 0.5% Isoquercitrin

ParameterDuration of StudyResultReference
Transepidermal Water Loss (TEWL)28 daysSignificant decrease[2]
Skin Roughness28 daysSignificant improvement[2]
Skin Elasticity28 daysSignificant improvement[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of topical this compound formulations.

4.1. Protocol 1: In Vitro Evaluation of Anti-inflammatory and Antioxidant Effects in Human Keratinocytes (HaCaT Cells)

This protocol outlines the steps to assess the protective effects of this compound against UVB-induced damage in a human keratinocyte cell line.

4.1.1. Cell Culture and Treatment

  • Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

  • Once cells reach 70-80% confluency, replace the medium with serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound (e.g., 100-400 μM) for a specified period (e.g., 2-4 hours) before UVB exposure.

4.1.2. UVB Irradiation

  • Wash the cells with phosphate-buffered saline (PBS).

  • Expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²) using a UVB lamp. The PBS should be left on the cells during irradiation to prevent drying.

  • After irradiation, remove the PBS and add fresh culture medium containing the same concentration of this compound as the pre-treatment.

  • Incubate the cells for a further 24 hours.

4.1.3. Assessment of Efficacy

  • Cell Viability: Use the MTT assay to determine the percentage of viable cells.

  • Oxidative Stress Markers:

    • Measure intracellular ROS levels using the DCFH-DA assay.

    • Quantify MDA levels in cell lysates using a TBARS assay kit.

    • Measure SOD activity in cell lysates using an SOD assay kit.

  • Inflammatory Markers:

    • Measure the levels of IL-6, IL-1β, and TNF-α in the culture supernatant using ELISA kits.

    • Analyze the protein expression of COX-2, p-p38, p-JNK, and p-ERK in cell lysates by Western blotting.

4.2. Protocol 2: In Vivo Evaluation of Wound Healing Efficacy in a Rodent Model

This protocol describes the methodology to assess the wound healing potential of a topical this compound formulation in a rat scald burn model.[4]

4.2.1. Animal Model and Burn Induction

  • Use adult male Wistar rats (200-250g).

  • Anesthetize the animals (e.g., with ketamine and xylazine).

  • Shave the dorsal area of the rats.

  • Induce a deep second-degree scald burn by exposing a defined area (e.g., 314 mm²) to hot water (e.g., 80°C for 10 seconds).

4.2.2. Topical Treatment

  • Divide the animals into experimental groups:

    • Untreated control

    • Vehicle control (cream base)

    • Positive control (e.g., silver sulfadiazine cream)

    • Treatment groups with different concentrations of this compound cream (e.g., 0.01%, 0.02%, 0.04%, 0.06% w/w).

  • Apply the respective formulations topically to the burn wound once daily for 21 days.

4.2.3. Assessment of Wound Healing

  • Wound Contraction: Trace the wound area on a transparent sheet on days 0, 3, 7, 14, and 21. Calculate the percentage of wound contraction.

  • Epithelialization Period: Record the number of days required for the complete closure of the wound.

  • Biochemical Analysis (on day 21):

    • Euthanize the animals and collect the wound tissue.

    • Homogenize the tissue and measure the levels of thiobarbituric acid reactive substances (TBARS) and reduced glutathione (GSH).

  • Histopathological Examination (on day 21):

    • Fix wound tissue samples in 10% formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Visualizations: Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways Modulated by this compound

Isoquercetin_Signaling cluster_outcomes Cellular & Tissue Damage UVB UVB Radiation ROS ROS Generation UVB->ROS induces JAK2_STAT3 JAK2-STAT3 Pathway UVB->JAK2_STAT3 activates This compound This compound This compound->ROS inhibits MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK inhibits This compound->JAK2_STAT3 inhibits NFkB NF-κB Pathway This compound->NFkB inhibits ROS->MAPK activates ROS->NFkB activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation (COX-2, IL-6, IL-1β, TNF-α) MAPK->Inflammation Collagen_Deg Collagen Degradation (MMPs) MAPK->Collagen_Deg JAK2_STAT3->Inflammation NFkB->Inflammation

Caption: this compound's mechanism against UVB-induced skin damage.

5.2. Experimental Workflow for In Vitro Studies

InVitro_Workflow start Start: HaCaT Cell Culture pretreatment Pre-treatment with this compound start->pretreatment uvb UVB Irradiation pretreatment->uvb post_incubation Post-incubation (24h) uvb->post_incubation analysis Analysis of Endpoints post_incubation->analysis viability Cell Viability (MTT Assay) analysis->viability oxidative_stress Oxidative Stress Markers (ROS, MDA, SOD) analysis->oxidative_stress inflammation Inflammatory Markers (ELISA, Western Blot) analysis->inflammation

Caption: Workflow for in vitro evaluation of this compound.

5.3. Experimental Workflow for In Vivo Wound Healing Studies

InVivo_Workflow start Start: Animal Acclimatization burn Induction of Scald Burn start->burn grouping Grouping and Daily Topical Treatment (21 days) burn->grouping monitoring Wound Monitoring (Contraction, Epithelialization) grouping->monitoring endpoint End of Study (Day 21) monitoring->endpoint biochem Biochemical Analysis (TBARS, GSH) endpoint->biochem histo Histopathological Examination endpoint->histo

Caption: Workflow for in vivo wound healing studies.

Formulation Considerations

The development of a stable and effective topical formulation is crucial for the successful delivery of this compound to the skin.

  • Solubility and Stability: this compound, like its aglycone quercetin, has poor water solubility, which can limit its incorporation into aqueous-based formulations and affect its skin penetration.[9][10] The stability of this compound in a formulation is also a critical factor, as it can be prone to degradation.[11][12]

  • Delivery Systems: To overcome these challenges, various formulation strategies have been explored, including the use of nanoemulsions, solid lipid nanoparticles, and microcapsules to enhance skin penetration and stability.[10][13][14] Pickering emulsions stabilized by chitosan/gum arabic nanoparticles have also shown promise in improving the stability of quercetin.[15]

  • Cream Formulation Example: A study on wound healing used a cream base prepared with liquid white paraffin, stearyl alcohol, solid white paraffin, propylene glycol, sodium lauryl sulfate, and parabens, into which this compound was incorporated at concentrations of 0.01% to 0.06% w/w.[4]

Conclusion

Topical this compound presents a promising therapeutic strategy for a variety of dermatological conditions, owing to its potent anti-inflammatory, antioxidant, and anti-aging properties. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the benefits of this natural compound for skin health. Future research should continue to focus on optimizing topical delivery systems to maximize the bioavailability and efficacy of this compound in the skin.

References

Troubleshooting & Optimization

Technical Support Center: Working with Isoquercetin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and using isoquercetin in cell culture experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] this compound is also soluble in dimethylformamide (DMF).[1]

Q2: What is the solubility of this compound in common solvents?

A2: this compound's solubility is approximately 10 mg/mL in DMSO and dimethyl formamide.[1] In aqueous buffers like PBS (pH 7.2), its solubility is significantly lower, at approximately 0.3 mg/mL.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5%.[2][3] However, sensitivity to DMSO can vary between cell types.[2][4] It is best practice to keep the final DMSO concentration at or below 0.1% if possible and to always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.[4][5]

Q4: My this compound solution is precipitating when I add it to the cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. This typically occurs because the final concentration of the compound exceeds its solubility limit in the aqueous environment. To troubleshoot this, you can try lowering the final working concentration, ensuring rapid and thorough mixing upon dilution, or preparing an intermediate dilution in your cell culture medium.

Q5: How should I store my this compound stock solution?

A5: this compound as a solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Troubleshooting Guide: Preventing this compound Precipitation

Encountering precipitation can compromise your experimental results. This guide addresses common issues and provides solutions to maintain a clear working solution of this compound.

Problem Potential Cause Solution
Immediate Precipitation upon adding stock solution to media.The final concentration of this compound is too high for the aqueous medium.Lower the final working concentration of this compound.
Inefficient mixing leading to localized high concentrations.Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion. Pre-warming the medium to 37°C can also help.
The stock solution is too concentrated, making rapid dilution difficult.Prepare an intermediate dilution of your stock solution in DMSO or the cell culture medium before the final dilution. This allows for a larger, more manageable volume to be added.
Precipitation Over Time during incubation.This compound may be unstable in the culture medium at 37°C over extended periods.For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Interaction with components in the serum (e.g., FBS).If your experiment allows, try reducing the serum concentration or using a serum-free medium. Always validate the effect of lower serum on your cells' health and behavior.
Temperature fluctuations affecting solubility.Ensure your incubator maintains a stable temperature. Avoid placing culture plates in areas prone to temperature shifts.
pH changes in the medium due to cell metabolism.Use a medium with a robust buffering system (e.g., containing HEPES) and monitor the pH throughout your experiment.

Quantitative Data Summary

The following tables provide a summary of solubility and recommended concentrations for working with this compound.

Table 1: Solubility of this compound

SolventApproximate Solubility
DMSO~10 mg/mL[1]
Dimethyl Formamide (DMF)~10 mg/mL[1]
PBS (pH 7.2)~0.3 mg/mL[1]

Table 2: Recommended DMSO Concentrations for Cell Culture

DMSO ConcentrationTolerance Level
≤ 0.1% Generally considered safe for most cell lines with minimal effects.[4][5]
0.1% - 0.5% Tolerated by many cell lines, but a vehicle control is essential.[2][3]
> 0.5% Increased risk of cytotoxicity; may affect cell membrane integrity and function.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for serial dilution.

Materials:

  • This compound powder (MW: 464.4 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.64 mg of this compound.

  • Weigh the this compound: Carefully weigh out 4.64 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To dilute the this compound stock solution to the final desired concentration in cell culture medium with minimal precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the required volume of stock solution: For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Add medium: Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube.

  • Dilute the stock solution: While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.

  • Mix thoroughly: Ensure the solution is well-mixed before adding it to your cell culture plates.

  • Use immediately: It is recommended to use the this compound-containing medium immediately after preparation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store dilute Dilute Stock into Medium store->dilute Use Stock prewarm Pre-warm Cell Culture Medium prewarm->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Add this compound Stock to Culture Medium precipitate Precipitation Observed? start->precipitate no_precipitate Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshooting Steps: - Lower Final Concentration - Improve Mixing Technique - Prepare Intermediate Dilution precipitate->troubleshoot Yes troubleshoot->start Retry

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Improving the Stability of Isoquercetin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquercetin in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of this compound in aqueous solutions.

Q1: My this compound solution is turning a yellow-brown color. What is happening and what should I do?

A1: A yellow-brown discoloration indicates the degradation of this compound. This is often due to oxidation, which can be accelerated by factors such as a neutral to alkaline pH, exposure to light, and elevated temperatures. The colored products are typically quinone-type structures formed from the oxidation of the polyphenol rings.

Troubleshooting Steps:

  • pH Adjustment: Ensure your aqueous solution is acidic, ideally below pH 6. This compound is more stable in acidic conditions.

  • Light Protection: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil.

  • Temperature Control: Store your solutions at refrigerated temperatures (2-8°C) to slow down the degradation rate. For long-term storage, consider freezing at -20°C or below.

  • Deoxygenate Solvents: Purge your aqueous solvent with an inert gas like nitrogen or argon before dissolving the this compound to remove dissolved oxygen, which contributes to oxidation.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What can I do to improve its solubility?

A2: this compound has low water solubility, which can lead to precipitation, especially at higher concentrations.

Troubleshooting Steps:

  • Co-solvents: You can prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

  • pH Modification: The solubility of this compound is pH-dependent. While alkaline conditions can increase solubility, they also significantly increase the rate of degradation. A slightly acidic pH is a better compromise for stability.

  • Complexation: Consider using solubility enhancers like cyclodextrins to form inclusion complexes that improve the aqueous solubility of this compound.

Q3: My this compound precipitates out of solution over time, even at low concentrations. Why is this happening?

A3: This can be due to a few factors:

  • Supersaturation: Your initial solution may have been supersaturated, leading to crystallization over time.

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate.

  • Degradation: The degradation products of this compound may have lower solubility than the parent compound.

Troubleshooting Steps:

  • Equilibrium Solubility: Determine the equilibrium solubility of this compound in your specific buffer system to avoid preparing supersaturated solutions.

  • Consistent Temperature: Maintain a constant temperature during your experiments and for storage.

  • Stabilization Techniques: Employ stabilization methods such as encapsulation or complexation to keep this compound in solution and prevent degradation.

Quantitative Data on Stability

The stability of this compound is influenced by several factors, primarily pH and temperature. The data below for quercetin, the aglycone of this compound, provides a strong indication of the stability profile you can expect, as the core flavonoid structure is the primary site of degradation. Generally, this compound is more sensitive to heat than quercetin[1].

Table 1: Effect of pH on the Degradation Rate Constant (k) of Quercetin at 37°C

pHRate Constant (k) (h⁻¹)Reference
6.00.0281[2]
7.50.375[2]

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Quercetin at pH 7.0

Temperature (°C)Rate Constant (k) (h⁻¹)Reference
370.245[2]
500.490[2]
651.42[2]

Experimental Protocols

Here are detailed methodologies for key experiments aimed at improving the stability of this compound in aqueous solutions.

Protocol 1: Nanoencapsulation of this compound using Chitosan via Ionic Gelation

This protocol describes the preparation of chitosan nanoparticles to encapsulate this compound, thereby protecting it from degradation.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) aqueous acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.

  • Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Encapsulation: a. Take a defined volume of the chitosan solution (e.g., 10 mL) and place it in a beaker with a magnetic stirrer. b. Slowly add the this compound stock solution to the chitosan solution while stirring. c. Add the TPP solution dropwise to the chitosan-isoquercetin mixture under continuous stirring. The formation of nanoparticles should result in a slightly opalescent suspension.

  • Nanoparticle Recovery: a. Centrifuge the nanoparticle suspension at a high speed (e.g., 14,000 rpm) for 30 minutes. b. Discard the supernatant and resuspend the nanoparticle pellet in a small volume of deionized water. c. For long-term storage, the nanoparticle suspension can be lyophilized.

Protocol 2: Preparation of this compound-Soy Protein Isolate (SPI) Complexes

This method improves the stability and solubility of this compound by forming non-covalent complexes with soy protein isolate.

Materials:

  • Soy Protein Isolate (SPI)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Prepare SPI Solution: Dissolve SPI powder in deionized water to a concentration of 1.0 × 10⁻⁴ mol/L. Stir until fully dissolved.[3]

  • Prepare this compound Solution: Prepare a 1.0 × 10⁻³ mol/L stock solution of this compound in ethanol.[3]

  • Complex Formation: a. Slowly add the this compound stock solution to the SPI solution while vortexing or stirring.[3] b. The molar ratio of SPI to this compound can be varied to optimize complexation. A 1:1 molar ratio is a good starting point.[3]

  • Characterization (Optional): The formation of the complex can be confirmed by techniques such as fluorescence spectroscopy, which will show quenching of the protein's intrinsic fluorescence upon binding of this compound.

  • Use: The resulting solution contains the this compound-SPI complex and can be used for further experiments. For a solid form, the complex can be lyophilized.

Visualizations

This compound Degradation Pathway

The degradation of this compound in an aqueous solution typically begins with the hydrolysis of the glycosidic bond, releasing the aglycone, quercetin, and a glucose molecule. The quercetin is then susceptible to oxidation, leading to the formation of various degradation products.

Isoquercetin_Degradation This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis (H₂O, heat, acid/base) DegradationProducts Degradation Products (e.g., Protocatechuic acid, Phloroglucinol carboxylic acid) Quercetin->DegradationProducts Oxidation (O₂, high pH, light)

Fig. 1: Degradation pathway of this compound.
Experimental Workflow for Nanoencapsulation

The following diagram illustrates the general workflow for the nanoencapsulation of this compound using the ionic gelation method.

Nanoencapsulation_Workflow cluster_prep 1. Preparation of Solutions cluster_encap 2. Encapsulation Process cluster_recovery 3. Nanoparticle Recovery ChitosanSol Chitosan in Acetic Acid Mixing Mix Chitosan and This compound Solutions ChitosanSol->Mixing TPPSol TPP in Water IonicGelation Add TPP Solution Dropwise (Ionic Gelation) TPPSol->IonicGelation IsoquercetinSol This compound in Ethanol IsoquercetinSol->Mixing Mixing->IonicGelation Centrifugation Centrifugation IonicGelation->Centrifugation Resuspension Resuspend Pellet Centrifugation->Resuspension Lyophilization Lyophilization (Optional) Resuspension->Lyophilization

Fig. 2: Workflow for this compound nanoencapsulation.
Troubleshooting Logic for this compound Instability

This decision tree provides a logical approach to troubleshooting common stability issues with this compound in aqueous solutions.

Troubleshooting_Logic Start Instability Issue (Precipitation/Color Change) CheckpH Is the solution pH > 6? Start->CheckpH CheckLight Is the solution exposed to light? CheckpH->CheckLight No AdjustpH Adjust pH to < 6 with dilute acid CheckpH->AdjustpH Yes CheckTemp Is the solution at room temp or higher? CheckLight->CheckTemp No ProtectLight Store in amber vials or wrap in foil CheckLight->ProtectLight Yes ConsiderStabilization Consider Stabilization (Encapsulation/Complexation) CheckTemp->ConsiderStabilization No LowerTemp Store at 2-8°C or freeze CheckTemp->LowerTemp Yes

Fig. 3: Decision tree for troubleshooting instability.

References

Troubleshooting unexpected results in isoquercetin antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquercetin antioxidant assays.

Troubleshooting Guides & FAQs

This section addresses common issues and unexpected results that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not fully dissolving in the assay buffer. How can I improve its solubility?

A1: this compound has higher water solubility than quercetin, but can still present challenges.[1] Consider the following:

  • Co-solvents: Use a small percentage of an organic solvent like ethanol or methanol to first dissolve the this compound before making the final dilution in your aqueous buffer.[2]

  • pH Adjustment: The stability and solubility of flavonoids like this compound can be pH-dependent. Ensure your buffer pH is compatible with this compound's stability, which is generally better under slightly acidic to neutral conditions. Extreme pH values can lead to degradation.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Fresh Preparation: Always prepare this compound solutions fresh for each experiment to avoid degradation and precipitation over time.[3]

Q2: I'm observing high background absorbance in my spectrophotometric assay. What could be the cause?

A2: High background absorbance can stem from several factors:

  • Sample Color: this compound solutions can have a yellow hue, which may interfere with absorbance readings, particularly in colorimetric assays like DPPH (measured around 517 nm) and FRAP (measured around 593 nm).[4] To correct for this, always run a sample blank containing the this compound but not the assay reagent. Subtract the absorbance of the sample blank from your final reading.

  • Reagent Instability: Ensure your assay reagents, such as the DPPH radical solution, are fresh and have been stored correctly (typically in the dark and refrigerated) to prevent degradation, which can affect baseline absorbance.[3]

  • Solvent Interference: The solvent used to dissolve the this compound may absorb at the analytical wavelength. Run a solvent blank to account for any potential interference.

Q3: The antioxidant activity I'm measuring for this compound seems lower than expected compared to literature values. What are the possible reasons?

A3: Discrepancies in antioxidant activity can arise from several experimental variables:

  • Assay Mechanism: Different antioxidant assays measure different aspects of antioxidant activity. For example, the DPPH assay primarily measures hydrogen atom donating ability, while the FRAP assay measures electron transfer capability.[1][3] this compound may exhibit varying efficacy in each of these mechanisms. It has been reported to have higher activity in assays measuring electron transfer and Fe2+-chelating abilities compared to hydrogen-donating ability.[1][3]

  • Reaction Kinetics: The reaction between this compound and the assay reagent may not have reached its endpoint at the time of measurement. It is important to follow a standardized incubation time as specified in validated protocols. Some polyphenols are known to have slow reaction kinetics in certain assays.

  • pH of the Medium: The antioxidant capacity of flavonoids can be significantly influenced by the pH of the reaction medium. For instance, the reactivity of quercetin, a related flavonoid, is boosted at a neutral pH compared to an acidic pH.

  • Purity of this compound: Ensure the purity of your this compound standard, as impurities can affect the observed antioxidant activity.

Q4: Can this compound act as a pro-oxidant in my assay?

A4: Under certain conditions, flavonoids like quercetin and its derivatives can exhibit pro-oxidant activity. This is often observed in the presence of transition metal ions, such as iron and copper, where the flavonoid can reduce the metal ion, which then participates in Fenton-like reactions to generate reactive oxygen species.[5] The pro-oxidant effect is dependent on the concentration of the flavonoid and the metal ions.

Quantitative Data Summary

The following tables summarize the antioxidant activity of this compound and related compounds from various in vitro assays.

Table 1: IC50 Values for Radical Scavenging Activity

CompoundDPPH Assay (µM)Superoxide Scavenging Assay (µM)Reference
Isoquercitrin> 10078.16 ± 4.83[1]
Quercitrin19.34 ± 1.1987.99 ± 5.43[1]
Trolox40.52 ± 2.5097.23 ± 5.99[1]
BHA33.19 ± 2.05N/D[1]

N/D: Not Determined

Table 2: Reducing Power of Isoquercitrin and Related Compounds

CompoundCupric Ion Reducing Power (IC50, µM)Ferric Ion Reducing Power (FRAP) (IC50, µM)Reference
Isoquercitrin15.39 ± 0.9518.27 ± 1.13[1]
Quercitrin21.01 ± 1.3025.43 ± 1.57[1]
Trolox30.17 ± 1.8645.28 ± 2.80[1]
BHA25.43 ± 1.5738.91 ± 2.40[1]

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • This compound stock solution (dissolved in a suitable solvent like methanol or ethanol)

    • Methanol or ethanol

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare a series of dilutions of the this compound sample and the positive control in methanol.

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard to a fixed volume of the DPPH solution (e.g., 100 µL of sample to 100 µL of DPPH).

    • Prepare a blank containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[6]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Phosphate Buffered Saline (PBS) or ethanol

    • This compound stock solution

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Prepare a series of dilutions of the this compound sample and the positive control.

    • In a 96-well plate, add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL of sample to 190 µL of ABTS•+ solution).[2]

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[9]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Reagents:

    • Acetate buffer (e.g., 300 mM, pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (e.g., 10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (e.g., 20 mM in water)

    • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

    • This compound stock solution

    • Positive control (e.g., FeSO₄ or Trolox)

  • Procedure:

    • Prepare the FRAP reagent and warm it to 37°C.

    • Prepare a series of dilutions of the this compound sample and the positive control.

    • In a 96-well plate, add a small volume of the sample or standard to a larger volume of the FRAP reagent (e.g., 10 µL of sample to 190 µL of FRAP reagent).

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known concentration of Fe²⁺, and the results are expressed as ferric reducing ability in µM Fe²⁺ equivalents.

Visualizations

Signaling Pathway: this compound's Antioxidant Mechanism via Nrf2 Activation

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub targets for ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection leads to Cellular_Protection->ROS neutralizes

Caption: Nrf2 signaling pathway activated by this compound.

Experimental Workflow: General Antioxidant Assay

Assay_Workflow start Start prep_sample Prepare this compound Stock Solution start->prep_sample prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) start->prep_reagent serial_dilution Perform Serial Dilutions of this compound prep_sample->serial_dilution reaction_setup Set up Reaction: Sample + Reagent prep_reagent->reaction_setup serial_dilution->reaction_setup incubation Incubate (Time & Temp as per protocol) reaction_setup->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition or Reducing Power measurement->calculation end End calculation->end

Caption: General workflow for in vitro antioxidant assays.

Troubleshooting Logic: Low Antioxidant Activity

Troubleshooting_Logic start Problem: Low Antioxidant Activity check_solubility Is this compound Fully Dissolved? start->check_solubility check_reagents Are Assay Reagents Fresh & Properly Prepared? check_solubility->check_reagents Yes solubility_no No: Improve solubility (co-solvent, sonication) check_solubility->solubility_no No check_protocol Is the Incubation Time/Temp Correct? check_reagents->check_protocol Yes reagents_no No: Prepare fresh reagents check_reagents->reagents_no No check_wavelength Is the Spectrophotometer Wavelength Correct? check_protocol->check_wavelength Yes protocol_no No: Adjust protocol parameters check_protocol->protocol_no No wavelength_yes Yes: Consider assay mechanism and potential interferences check_wavelength->wavelength_yes Yes wavelength_no No: Set correct wavelength check_wavelength->wavelength_no No solubility_yes Yes reagents_yes Yes protocol_yes Yes

Caption: Troubleshooting unexpected low antioxidant activity.

References

Technical Support Center: Optimizing HPLC Parameters for Isoquercetin Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for isoquercetin analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for this compound analysis?

A1: For initial analysis of this compound, a reversed-phase HPLC method is commonly employed. A typical starting point would involve a C18 column, a gradient elution with a mobile phase consisting of an aqueous acidic solution and an organic solvent, and UV detection.

Q2: How can I improve the peak shape of this compound?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase with a small amount of acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) can help to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[1][2]

  • Column Choice: Using a modern, high-purity silica column (Type B) can minimize interactions with residual silanols.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[3][4] Try reducing the injection volume or sample concentration.

  • Column Contamination: Contaminants from previous analyses can affect peak shape. Ensure proper column washing protocols are in place.[1][4]

Q3: My this compound peak is co-eluting with another compound. How can I improve the resolution?

A3: To resolve co-eluting peaks, you can modify several chromatographic parameters:

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient around the elution time of this compound can improve separation.[2][5]

  • Mobile Phase Composition: Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol) can alter selectivity and potentially resolve the peaks.[2]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[2][6]

  • Column Temperature: Optimizing the column temperature can influence selectivity and improve separation.[2][6]

  • Column with Different Selectivity: If other adjustments fail, consider using a column with a different stationary phase.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks
Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase.[1][2]Sharper, more symmetrical peaks.
Column Overload Reduce the sample concentration or injection volume.[3][4]Improved peak symmetry.
Column Contamination Wash the column with a strong solvent.[1][4]Restoration of good peak shape.
Use of an old or low-quality column Replace the column with a new, high-purity silica column.[2]Significantly improved peak shape.
Issue 2: Poor Resolution - Co-eluting Peaks
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient around the elution time of the target peaks can enhance separation.[2][5]Increased separation between the peaks of interest.
Poor Selectivity Change the organic solvent in the mobile phase (e.g., switch from acetonitrile to methanol).[2]Altered elution order and potentially improved resolution.
Insufficient Column Efficiency Decrease the flow rate.[2][6]Narrower peaks and better separation.
Suboptimal Temperature Optimize the column temperature.[2][6]Improved resolution due to changes in selectivity.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[5][7]

  • Mobile Phase A: Water with 0.1% formic acid.[2][8]

  • Mobile Phase B: Acetonitrile.[2][5]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. A starting point could be 5-95% B over 30 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5][9][10]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 30°C.[2][7]

  • Detection: UV detector at 356 nm.[9][10]

Quantitative Data Summary

The following tables summarize typical HPLC parameters and performance data for this compound analysis found in the literature.

Table 1: HPLC Method Parameters for Flavonoid Analysis
Parameter Method 1 Method 2 Method 3
Column C18 (150 x 4.6 mm, 5 µm)[5]Kinetex XB-C18 (100 x 4.6 mm)[9][10]C18 (250 x 4.6 mm, 5 µm)[11]
Mobile Phase A 0.1% Trifluoroacetic Acid in Water[5]0.5% Acetic Acid in Water[9][10]0.40% Phosphoric Acid in Water[11]
Mobile Phase B Acetonitrile[5]Acetonitrile[9][10]Methanol[11]
Flow Rate 1.0 mL/min[5]1.0 mL/min[9][10]1.0 mL/min[11]
Detection Wavelength 254 nm[5]356 nm[9][10]Not Specified
Elution Type Gradient[5]Gradient[9][10]Isocratic (49:51, B:A)[11]
Table 2: System Suitability Parameters
Parameter Value Reference
Tailing Factor 1.09 - 1.12[5]
Resolution > 3.74[5]
Theoretical Plates > 9000 for this compound[10]

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor this compound Peak Resolution check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution check_peak_shape->check_resolution Symmetrical? Yes tailing Peak Tailing? check_peak_shape->tailing Symmetrical? No coelution Co-elution? check_resolution->coelution fronting Peak Fronting? tailing->fronting No adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->adjust_ph Yes fronting->check_resolution No reduce_load Reduce Sample Load (Concentration/Volume) fronting->reduce_load Yes optimize_gradient Optimize Gradient (shallower slope) coelution->optimize_gradient Yes end End: Improved Resolution coelution->end No adjust_ph->check_peak_shape reduce_load->check_peak_shape change_solvent Change Organic Solvent (ACN to MeOH or vice versa) optimize_gradient->change_solvent optimize_flow Optimize Flow Rate (lower for better resolution) change_solvent->optimize_flow optimize_flow->end

Caption: A workflow diagram for troubleshooting poor this compound peak resolution in HPLC.

Logical_Relationship_Parameter_Optimization goal Goal: Optimal this compound Peak Resolution primary Primary Parameters goal->primary secondary Secondary Parameters goal->secondary mobile_phase Mobile Phase Composition (Solvent Ratio, pH) primary->mobile_phase column Column Chemistry (C18, etc.) primary->column gradient Gradient Program primary->gradient flow_rate Flow Rate secondary->flow_rate temperature Temperature secondary->temperature injection_vol Injection Volume secondary->injection_vol

Caption: Logical relationship of HPLC parameters for optimizing this compound peak resolution.

References

Technical Support Center: Overcoming Low Bioavailability of Isoquercetin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of isoquercetin in animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound, like its aglycone quercetin, has limited solubility in water and gastrointestinal fluids. This poor solubility restricts its dissolution, which is a critical prerequisite for absorption across the intestinal epithelium.

  • Extensive First-Pass Metabolism: After absorption, this compound is subject to extensive metabolism in the intestines and liver.[1] Enzymes in the enterocytes and hepatocytes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), rapidly convert it into glucuronidated and sulfated metabolites.[1] These metabolites are then quickly eliminated from the body.

Q2: What is Enzymatically Modified Isoquercitrin (EMIQ) and why is it more bioavailable?

A2: Enzymatically Modified Isoquercitrin (EMIQ) is a derivative of this compound produced by enzymatic transglycosylation.[2][3] It consists of isoquercitrin with one or more additional glucose units attached. This modification significantly enhances its water solubility.[2][4] The increased solubility of EMIQ allows it to dissolve more readily in the gastrointestinal tract, leading to a higher concentration of the compound available for absorption.[2][4] In the small intestine, the additional glucose units are cleaved by intestinal enzymes, releasing this compound and subsequently quercetin, which can then be absorbed.[5]

Q3: Besides EMIQ, what other formulation strategies can be employed to enhance this compound bioavailability?

A3: Several formulation strategies, primarily developed for quercetin but applicable to this compound, can be used to improve oral bioavailability:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to enhanced dissolution and absorption.[6][7] Common nanoformulations include:

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants.[7]

    • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[8]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug and enhance its absorption.

  • Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and absorption.

  • Phytosomes: A complex of the natural compound with phospholipids (like lecithin) that improves its absorption and bioavailability.[9]

  • Co-administration with absorption enhancers: Certain compounds can improve the absorption of this compound by various mechanisms:

    • Piperine: An alkaloid from black pepper that can inhibit drug-metabolizing enzymes and P-glycoprotein, an efflux transporter.[7]

    • Lipids and Emulsifiers: Formulations containing lipids and emulsifiers can enhance the solubilization and absorption of poorly soluble compounds.

Q4: How do I choose the most appropriate animal model for this compound bioavailability studies?

A4: Rats, particularly Sprague-Dawley or Wistar strains, are the most commonly used animal models for pharmacokinetic studies of flavonoids like this compound.[10][11] Key considerations when selecting a model include:

  • Metabolic Similarities: While not identical, the metabolic pathways of flavonoids in rats share similarities with humans, involving glucuronidation and sulfation.

  • Handling and Dosing: Rats are relatively easy to handle and dose accurately via oral gavage.

  • Blood Sampling: Sufficient blood volumes can be collected serially to construct a pharmacokinetic profile.

  • Cost and Availability: Rats are readily available and relatively inexpensive to house and maintain.

Q5: What are the key pharmacokinetic parameters to measure in an animal study assessing this compound bioavailability?

A5: The primary pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to the compound over time, which is a measure of its bioavailability.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the compound to decrease by half.

  • Relative Bioavailability (F): The bioavailability of a test formulation compared to a reference formulation (e.g., pure this compound suspension). It is calculated as (AUCtest / AUCreference) * (Dosereference / Dosetest).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low and variable plasma concentrations of this compound. 1. Poor dissolution of the administered compound. 2. Rapid first-pass metabolism. 3. Degradation of the compound in the GI tract. 4. Inaccurate dosing or sample handling. 1. Improve formulation: Utilize strategies like nanoformulations, EMIQ, or co-administration with lipids. Ensure the formulation is homogenous and stable.2. Inhibit metabolism: Co-administer with an inhibitor of metabolizing enzymes like piperine.3. Assess stability: Test the stability of your formulation in simulated gastric and intestinal fluids.4. Refine technique: Ensure accurate oral gavage technique. Keep blood samples on ice and process them promptly. Add a stabilizing agent to plasma samples if necessary.
High inter-animal variability in pharmacokinetic parameters. 1. Differences in food intake. 2. Variations in gut microbiota. 3. Inconsistent dosing. 4. Genetic variability within the animal strain. 1. Standardize fasting: Fast animals overnight (12-18 hours) before dosing to ensure an empty stomach.2. Acclimatize animals: Allow for a sufficient acclimatization period (at least one week) before the study.3. Ensure consistent dosing volume and technique. 4. Increase sample size: Use a larger number of animals per group to improve statistical power.
Unexpectedly rapid clearance of this compound from plasma. 1. Extensive and rapid metabolism. 2. Efficient renal or biliary excretion of metabolites. 1. Analyze for metabolites: Measure the plasma concentrations of glucuronidated and sulfated metabolites in addition to the parent compound.2. Consider a different formulation: Use a formulation that provides sustained release of the compound.
Difficulty in detecting this compound in plasma samples. 1. Low dose administered. 2. Insufficient sensitivity of the analytical method. 3. Rapid metabolism leading to very low levels of the parent compound. 1. Increase the dose: If toxicity is not a concern, a higher dose may be necessary.2. Optimize analytical method: Use a highly sensitive method like LC-MS/MS. Optimize sample extraction and cleanup procedures.3. Focus on metabolites: Quantify the major metabolites as a measure of absorption.

Data Presentation: Comparative Bioavailability in Rats

The following table summarizes the pharmacokinetic parameters of quercetin and its derivatives from various formulations in rats.

Compound/Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Relative Bioavailability Improvement (vs. Quercetin) Reference
Quercetin Suspension507.470.943.18-[10]
Isoquercitrin (IQC)502.21 (as Quercetin)0.536.88 (as Quercetin)~0.85x[10]
EMIQ2 (aglycone equivalent)~1.5 (total quercetin)~0.5~4.5 (total quercetin)~17x[2]
Quercetin Nanosuspension (SPC-Pip-Que-NSps)50~3.0~2.0~100~2.3x[7]
Quercetin-loaded Nanoemulsion50~0.29~4.0~4.25~2.34x (Cmax) / ~4.35x (AUC) vs. suspension in rabbits[8][12]

Note: Values are approximated from published data and may vary depending on the specific experimental conditions.

Experimental Protocols

Preparation of Enzymatically Modified Isoquercitrin (EMIQ)

This protocol describes a general method for the enzymatic conversion of rutin to EMIQ.

Materials:

  • Rutin

  • α-L-rhamnosidase (from Penicillium decumbens)

  • Cyclomaltodextrin glucanotransferase (from Paenibillus macerans)

  • Dextrin

  • Deionized water

  • pH meter

  • Incubator/water bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Derhamnosylation of Rutin:

    • Dissolve rutin in an appropriate buffer solution.

    • Add α-L-rhamnosidase to the rutin solution.

    • Incubate the mixture at the optimal temperature and pH for the enzyme (typically around 50-60°C and pH 4-5) for several hours to overnight, allowing for the conversion of rutin to isoquercitrin.

  • Transglycosylation to form EMIQ:

    • To the isoquercitrin solution, add dextrin.

    • Add cyclomaltodextrin glucanotransferase to the mixture.

    • Incubate the reaction mixture under optimal conditions for the enzyme (typically around 60-70°C and pH 5-6) for several hours. This step will add glucose moieties to the isoquercitrin.

  • Enzyme Inactivation and Purification:

    • Heat the solution to 95-100°C for 5-10 minutes to inactivate the enzymes.[2]

    • Filter the solution to remove any precipitates.

    • Concentrate the solution using a rotary evaporator to obtain the EMIQ product.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of an this compound formulation.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Test formulation of this compound (e.g., EMIQ, nanosuspension)

  • Control formulation (e.g., this compound suspended in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • Analytical equipment (HPLC or LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.

    • Fast the rats overnight (12-18 hours) before dosing, with continued free access to water.

  • Dosing:

    • Randomly divide the rats into groups (e.g., control group, test formulation group; n=5-6 per group).

    • Administer the respective formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (~100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of this compound and its major metabolites in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

    • Determine the relative bioavailability of the test formulation compared to the control.

Visualizations

Logical Relationship of Bioavailability Enhancement Strategies

G cluster_0 Low Bioavailability of this compound cluster_1 Enhancement Strategies cluster_2 Outcome Poor Aqueous Solubility Poor Aqueous Solubility Enzymatic Modification (EMIQ) Enzymatic Modification (EMIQ) Poor Aqueous Solubility->Enzymatic Modification (EMIQ) Increases Solubility Nanoformulations Nanoformulations Poor Aqueous Solubility->Nanoformulations Increases Surface Area & Dissolution Extensive First-Pass Metabolism Extensive First-Pass Metabolism Co-administration Co-administration Extensive First-Pass Metabolism->Co-administration Inhibits Enzymes (e.g., Piperine) Improved Bioavailability Improved Bioavailability Enzymatic Modification (EMIQ)->Improved Bioavailability Nanoformulations->Improved Bioavailability Co-administration->Improved Bioavailability

Caption: Strategies to overcome the low bioavailability of this compound.

Experimental Workflow for a Pharmacokinetic Study

G Animal Acclimatization & Fasting Animal Acclimatization & Fasting Randomization into Groups Randomization into Groups Animal Acclimatization & Fasting->Randomization into Groups Oral Administration (Gavage) Oral Administration (Gavage) Randomization into Groups->Oral Administration (Gavage) Serial Blood Sampling Serial Blood Sampling Oral Administration (Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Signaling Pathway of this compound Absorption and Metabolism

G cluster_0 GI Lumen cluster_1 Enterocyte cluster_2 Portal Vein This compound This compound Quercetin Quercetin This compound->Quercetin Hydrolysis Metabolites (Glucuronides, Sulfates) Metabolites (Glucuronides, Sulfates) Quercetin->Metabolites (Glucuronides, Sulfates) UGTs, SULTs Metabolites_PV Metabolites Metabolites (Glucuronides, Sulfates)->Metabolites_PV

Caption: Absorption and first-pass metabolism of this compound.

References

Technical Support Center: Enhancing Isoquercetin Solubility for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of isoquercetin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

A1: this compound (quercetin-3-O-glucoside) is a flavonoid glycoside found in many plants. It exhibits a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by its poor water solubility, which can lead to low bioavailability and variable results in in vivo experiments. Enhancing its solubility is crucial for achieving consistent and effective concentrations in biological systems.

Q2: What are the primary strategies for improving the in vivo solubility of this compound?

A2: The main approaches to increase the aqueous solubility of this compound include:

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate. This includes nanosuspensions, nanoemulsions, and solid lipid nanoparticles.

  • Use of Co-solvents: Dissolving this compound in a mixture of water and a water-miscible organic solvent.

Q3: How do I choose the best solubility enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors, including the intended route of administration, the required dose, and the desired release profile.

  • For oral administration , solid dispersions and nanoparticle formulations are often suitable as they can improve dissolution in the gastrointestinal tract.

  • For parenteral (injectable) formulations , cyclodextrin complexes and nanoemulsions are preferred as they can provide a solubilized form of this compound suitable for injection.

  • Topical or transdermal delivery may benefit from nanoemulsions or nanostructured lipid carriers to enhance skin penetration.

Consider the stability of the final formulation and its compatibility with the biological system you are studying.

Solubility Data of this compound

The following tables summarize the solubility of this compound in various solvents and the improvement achieved with different formulation strategies.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Reference
Water (PBS, pH 7.2)~ 0.3[1]
Ethanol~ 1[2]
Dimethyl Sulfoxide (DMSO)~ 10 - 30[1][2]
Dimethyl Formamide (DMF)~ 10 - 15[1][2]

Table 2: Enhancement of this compound/Quercetin Solubility with Different Formulation Techniques

Formulation TechniqueCarrier/SystemFold Increase in SolubilityReference
Cyclodextrin Complexationβ-Cyclodextrin4.6-fold (for Quercetin)[3]
Cyclodextrin ComplexationHP-β-Cyclodextrin532 M⁻¹ stability constant (for Quercetin)[4]
Solid DispersionPolyvinylpyrrolidone (PVP) K305-10 times[5]
Solid DispersionHPMC8.8-fold increase in dissolution (for Quercetin)[6]
NanosuspensionGelucire 43/01 & Compritol 888 ATO6-fold[7]
Nanoemulsion-Significantly enhanced

Troubleshooting Guides

Cyclodextrin Complexation

Problem: Low complexation efficiency or poor solubility of the final this compound-cyclodextrin complex.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin is crucial. A 1:1 molar ratio is often the most effective.[3][8]

    • Troubleshooting Step: Perform a phase solubility study to determine the optimal molar ratio for your specific cyclodextrin.

  • Inappropriate Cyclodextrin Type: Different cyclextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) have varying affinities for guest molecules.

    • Troubleshooting Step: Screen different types of cyclodextrins. For quercetin, the solubility enhancement follows the order SBE-β-CD > HP-β-CD > β-CD.[9][10]

  • Suboptimal Preparation Method: The method of preparation (e.g., kneading, co-evaporation, freeze-drying) can impact complexation efficiency.

    • Troubleshooting Step: The solvent evaporation and freeze-drying methods often yield higher complexation efficiency compared to physical mixing.[4][8]

  • Precipitation of the Complex: The cyclodextrin itself may have limited water solubility, leading to precipitation of the complex.

    • Troubleshooting Step: Consider using more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD.[11]

Workflow for Preparing this compound-Cyclodextrin Inclusion Complex

G Workflow for this compound-Cyclodextrin Complexation cluster_prep Preparation cluster_isolation Isolation cluster_characterization Characterization start Start dissolve_cd Dissolve Cyclodextrin in Aqueous Solution start->dissolve_cd dissolve_iso Dissolve this compound in Organic Solvent (e.g., Ethanol) start->dissolve_iso mix Mix Solutions dissolve_cd->mix dissolve_iso->mix stir Stir for 24-48h at Controlled Temperature mix->stir evaporate Evaporate Solvent stir->evaporate freeze_dry Freeze-Dry stir->freeze_dry collect Collect Solid Complex evaporate->collect freeze_dry->collect dsc DSC collect->dsc ftir FTIR collect->ftir xrd XRD collect->xrd solubility_test Solubility Testing collect->solubility_test

Caption: A general workflow for preparing this compound-cyclodextrin complexes.

Solid Dispersion

Problem: The solid dispersion does not significantly improve the dissolution rate of this compound.

Possible Causes & Solutions:

  • Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the hydrophilic carrier is critical for achieving a molecular dispersion.

    • Troubleshooting Step: Optimize the drug-to-carrier ratio. Lower drug-to-polymer ratios often result in better dispersion and higher solubility.[5][12] A 1:2 ratio of quercetin to PEO-6000 has been shown to be optimal in some studies.[12]

  • Phase Separation or Crystallization: During solvent evaporation or cooling in the fusion method, this compound may crystallize out instead of forming an amorphous dispersion.

    • Troubleshooting Step: Use rapid solvent evaporation or fast cooling to minimize the time for crystallization. The choice of solvent is also important; a common solvent for both drug and carrier is ideal.[13][14]

  • Inappropriate Carrier: The chosen polymer may not be compatible with this compound or may not have sufficient hydrophilicity.

    • Troubleshooting Step: Screen different hydrophilic carriers such as PVP K30, HPMC, or PEGs.[5][6]

  • Hygroscopicity and Instability: Amorphous solid dispersions can be physically unstable and may absorb moisture, leading to recrystallization over time.

    • Troubleshooting Step: Store the solid dispersion in a desiccator or under low humidity conditions. Include a stability study in your experimental plan.

Logical Flow for Troubleshooting Solid Dispersion Issues

G Troubleshooting Solid Dispersion Formulations start Poor Dissolution of Solid Dispersion check_ratio Is the drug-to-carrier ratio optimized? start->check_ratio optimize_ratio Optimize Ratio (e.g., 1:2, 1:5) check_ratio->optimize_ratio No check_amorphicity Is the drug in an amorphous state? check_ratio->check_amorphicity Yes optimize_ratio->check_amorphicity modify_process Modify Preparation (e.g., faster solvent removal) check_amorphicity->modify_process No check_carrier Is the carrier appropriate? check_amorphicity->check_carrier Yes modify_process->check_carrier screen_carriers Screen Different Carriers (PVP, HPMC, PEG) check_carrier->screen_carriers No check_stability Is the formulation stable? check_carrier->check_stability Yes screen_carriers->check_stability improve_storage Improve Storage Conditions (low humidity) check_stability->improve_storage No success Improved Dissolution check_stability->success Yes improve_storage->success

Caption: Decision tree for troubleshooting poor dissolution of this compound solid dispersions.

Nanoparticle Formulation

Problem: Aggregation or precipitation of this compound nanoparticles during preparation or storage.

Possible Causes & Solutions:

  • Insufficient Stabilization: The concentration or type of stabilizer may be inadequate to prevent particle aggregation.

    • Troubleshooting Step: Optimize the concentration of the stabilizer. For nanosuspensions, surfactants like Poloxamer 407 or lipids can be effective.[7][15]

  • Ostwald Ripening: Growth of larger particles at the expense of smaller ones, leading to an increase in average particle size over time.

    • Troubleshooting Step: Use a combination of stabilizers or a polymer that can adsorb to the nanoparticle surface and provide steric hindrance.

  • Changes in the Crystalline State: The high energy input during nanoparticle preparation (e.g., high-pressure homogenization) can induce changes in the crystallinity of this compound, affecting its stability.

    • Troubleshooting Step: Characterize the solid-state properties of the nanoparticles using XRD and DSC to monitor for any changes.

  • Inappropriate Solvent/Antisolvent: In nanoprecipitation methods, the choice of solvent and antisolvent is critical for controlling particle size and stability.

    • Troubleshooting Step: Systematically vary the solvent and antisolvent systems and their ratios to find the optimal conditions for nanoparticle formation.

Experimental Workflow for this compound Nanoemulsion Preparation

G Workflow for this compound Nanoemulsion cluster_oil_phase Oil Phase cluster_aq_phase Aqueous Phase dissolve_iso_oil Dissolve this compound in Oil mix_phases Mix Oil and Aqueous Phases dissolve_iso_oil->mix_phases dissolve_surfactant Dissolve Surfactant in Water dissolve_surfactant->mix_phases homogenize High-Speed Homogenization mix_phases->homogenize ultrasonicate Ultrasonication homogenize->ultrasonicate characterize_ne Characterize Nanoemulsion (Particle Size, Zeta Potential) ultrasonicate->characterize_ne end Stable Nanoemulsion characterize_ne->end

Caption: A typical workflow for the preparation of an this compound nanoemulsion.

Experimental Protocols

Protocol: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Co-evaporation Method)
  • Dissolution:

    • Dissolve a specific molar ratio of this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 1:1) in a suitable solvent system (e.g., ethanol/water).

  • Mixing:

    • Stir the solution at room temperature for 24-48 hours to ensure maximum complexation.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying:

    • Further dry the solid complex in a vacuum oven at a low temperature to remove any residual solvent.

  • Characterization:

    • Characterize the resulting powder using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.[4][16]

Protocol: Preparation of this compound Solid Dispersion with PVP (Solvent Evaporation Method)
  • Solution Preparation:

    • Dissolve this compound and polyvinylpyrrolidone (PVP) K30 in a common solvent, such as ethanol, at a predetermined ratio (e.g., 1:5 w/w).

  • Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below the boiling point of the solvent.

  • Final Drying:

    • Dry the resulting solid mass in a vacuum oven at a temperature of approximately 40°C for 24 hours to remove residual solvent.

  • Sieving:

    • Gently grind the dried solid dispersion and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization:

    • Analyze the solid dispersion for its amorphous nature using DSC and XRD. Evaluate the dissolution profile in a relevant buffer (e.g., simulated gastric or intestinal fluid).[5][17]

Protocol: Determination of Encapsulation Efficiency of this compound Nanoparticles
  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated ("free") this compound.

    • Measure the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

  • Calculation:

    • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

This technical support center provides a starting point for addressing the solubility challenges of this compound. For more specific issues, it is always recommended to consult the primary literature and adapt protocols to your specific experimental needs.

References

Technical Support Center: Isoquercetin Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of isoquercetin in cell culture media. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Color of media with this compound turns yellow or brownish-yellow. Oxidation of the flavonoid structure at physiological or alkaline pH.This is a visual indicator of this compound degradation. It is recommended to prepare fresh solutions and consider the stabilization methods outlined in the FAQs below. Lowering the pH of the medium, if compatible with your cell line, can improve stability.[1]
Inconsistent or non-reproducible experimental results. Degradation of this compound over the course of the experiment, leading to a decrease in the effective concentration.1. Prepare fresh this compound stock solutions for each experiment. 2. Minimize the time between adding this compound to the media and starting the experiment. 3. Add a stabilizing agent like ascorbic acid to the cell culture medium.[2][3] 4. Perform a stability study of this compound in your specific cell culture medium to understand its degradation kinetics (see Experimental Protocols).
Lower than expected biological activity. Loss of active this compound due to degradation in the culture medium. The degradation products may not have the same biological activity.1. Confirm the stability of this compound under your experimental conditions using HPLC.[2] 2. Increase the frequency of media changes with freshly prepared this compound. 3. Incorporate a stabilizing agent such as ascorbic acid.[3]
Precipitate forms in the this compound-containing media. This compound has low aqueous solubility, which can be exacerbated by changes in solvent concentration when adding a stock solution (e.g., DMSO) to the aqueous media.1. Ensure the final concentration of the solvent (e.g., DMSO) in the media is low and compatible with your cells. 2. Prepare the final working solution by adding the stock solution to the media dropwise while vortexing to ensure rapid dissolution. 3. Consider using a more soluble derivative like enzymatically modified isoquercitrin (EMIQ), which has significantly higher water solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

Q2: What are the main factors that cause this compound degradation?

Several factors can contribute to the degradation of this compound in cell culture media:

  • pH: Flavonoids are more susceptible to degradation at neutral to alkaline pH.[9] Cell culture media is typically buffered around pH 7.4, which can promote oxidation.

  • Temperature: The standard cell culture temperature of 37°C can accelerate the rate of chemical degradation.[2][10]

  • Oxygen: As an antioxidant, this compound is prone to oxidation. The presence of dissolved oxygen in the culture medium contributes to its degradation.[3][4]

  • Light: Exposure to light can induce the degradation of photosensitive compounds like flavonoids.[2]

  • Presence of oxidizing agents: Components in the media or secreted by cells can act as oxidizing agents.[2]

Q3: How can I improve the stability of this compound in my cell culture experiments?

To enhance the stability of this compound, consider the following strategies:

  • Use of Antioxidants: The addition of a co-antioxidant like ascorbic acid (Vitamin C) to the culture medium can significantly protect this compound from auto-oxidation.[2][3]

  • Control of pH: If your experimental design and cell type allow, using a medium with a slightly lower pH can improve stability.

  • Fresh Preparation: Always prepare this compound stock solutions fresh before each experiment and add them to the media immediately before treating the cells.

  • Light Protection: Protect this compound-containing solutions and cell cultures from direct light by using amber-colored tubes and covering the culture vessels.

  • Use of More Stable Derivatives: For long-term experiments, consider using a more stable derivative like enzymatically modified isoquercitrin (EMIQ), which exhibits higher resistance to oxidative degradation and heat.[4]

Q4: How can I determine if my this compound is degrading?

The most reliable method is to perform a stability study. This involves incubating this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points using High-Performance Liquid Chromatography (HPLC).[2][11] A visual clue of degradation can be a change in the color of the medium to yellow or brown.[12]

Quantitative Data Summary

The stability of flavonoids is highly dependent on their chemical structure and the experimental conditions. The following table summarizes the stability of quercetin (the aglycone of this compound) under different pH conditions.

Compound Medium/Solvent pH Temperature Stability Reference
QuercetinDMEM6.037°CStable for 24 hours
QuercetinDMEM7.037°CDecreasing concentration over 24 hours
QuercetinDMEM8.037°CRapid degradation
QuercetinWater7.4 - 12.5Not SpecifiedUndergoes oxidation, indicated by color change[12]

Note: While this data is for quercetin, it provides a strong indication of the pH-dependent stability that can be expected for this compound, as the core flavonoid structure is the same.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes how to prepare a working solution of this compound in cell culture medium with the addition of ascorbic acid as a stabilizer.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Ascorbic acid (cell culture grade)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare Ascorbic Acid Stock Solution:

    • Dissolve ascorbic acid in sterile water to prepare a 100 mM stock solution.

    • Sterile-filter the solution using a 0.22 µm syringe filter.

    • Store in aliquots at -20°C, protected from light.

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.

    • Store this stock solution in small aliquots at -20°C, protected from light.

  • Prepare Stabilized Working Solution:

    • Warm the required volume of cell culture medium to 37°C.

    • Add the ascorbic acid stock solution to the medium to a final concentration of 100-200 µM. Gently mix.

    • Add the this compound stock solution to the ascorbic acid-containing medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous medium and not the other way around to prevent precipitation.

    • Mix thoroughly by inverting the tube or gentle vortexing.

    • Use this freshly prepared medium for your cell culture experiments immediately.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound-containing cell culture medium (prepared as in Protocol 1 or without stabilizer for comparison)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV-Vis or DAD detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (HPLC grade)

Procedure:

  • Sample Preparation and Incubation:

    • Prepare a sufficient volume of this compound-containing medium at your desired experimental concentration.

    • Aliquot the medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Place the tubes in a 37°C incubator.

    • For the 0-hour time point, immediately process the sample as described below.

  • Sample Collection:

    • At each designated time point, remove one tube from the incubator.

    • Immediately freeze the sample at -80°C to halt any further degradation until all time points are collected.

  • HPLC Analysis:

    • Thaw all samples. If there is any precipitate, centrifuge the samples and analyze the supernatant.

    • Set up the HPLC system. A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water with 0.1% formic acid.[13][14]

    • Set the detection wavelength to the maximum absorbance for this compound (typically around 254 nm or 370 nm).

    • Prepare a calibration curve using standard solutions of this compound with known concentrations.

    • Inject the samples from each time point into the HPLC system.

  • Data Analysis:

    • Determine the concentration of this compound in each sample by comparing the peak area to the calibration curve.

    • Plot the concentration of this compound as a percentage of the initial concentration versus time to generate a stability profile.

Diagrams

Caption: A workflow for troubleshooting inconsistent experimental results.

cluster_factors Degradation Factors This compound This compound (in solution) Degradation Degradation Products (Loss of Activity) This compound->Degradation pH High pH (>7) pH->Degradation Temp High Temperature (37°C) Temp->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Exposure Light->Degradation

Caption: Factors contributing to this compound degradation in solution.

cluster_pathway Signaling Pathway of this compound Action This compound Stable this compound Cell Cell Membrane This compound->Cell Interaction Pathway Intracellular Signaling Cascade (e.g., Nrf2/HO-1) Cell->Pathway Activation Response Biological Response Pathway->Response

Caption: Simplified signaling pathway initiated by stable this compound.

References

Technical Support Center: Quantification of Isoquercetin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of isoquercetin in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound and its metabolites using HPLC and LC-MS/MS.

HPLC Analysis

Issue 1: Peak Tailing of this compound or its Metabolites

Peak tailing is a frequent issue in flavonoid analysis that can compromise the accuracy of quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols Most peak tailing is due to the interaction of the analyte with acidic silanol groups on the silica-based column packing material[1]. Lowering the mobile phase pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of these silanols. Using a high-purity, end-capped C18 column is also recommended to minimize these interactions.
Insufficient Buffer Concentration A buffer in the mobile phase helps maintain a consistent pH and masks residual silanol interactions[1][2]. Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least 1.5 to 2 units away from the pKa of this compound to ensure a single ionic form.
Column Contamination or Degradation A blocked inlet frit or accumulation of contaminants on the column can lead to poor peak shape[3]. First, try back-flushing the column with a strong solvent. If this does not resolve the issue, replacing the guard column or the analytical column may be necessary.
Column Overload Injecting too much sample can lead to peak distortion[2]. Dilute the sample and re-inject to see if the peak shape improves. If overload is a recurring issue, consider using a column with a larger internal diameter or a higher capacity stationary phase.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are made with minimal dead volume.
LC-MS/MS Analysis

Issue 2: Matrix Effects (Ion Suppression or Enhancement)

Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to inaccurate quantification.

Possible Causes & Solutions:

CauseRecommended Solution
Co-eluting Matrix Components Phospholipids from plasma and other endogenous molecules are common causes of ion suppression[4]. Optimize the chromatographic method to achieve better separation of this compound from the matrix components. A slower gradient or a different stationary phase might be effective.
Inefficient Sample Cleanup Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects. Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances[5].
Suboptimal Ionization Source Parameters The settings of the electrospray ionization (ESI) source can significantly impact the extent of matrix effects. Optimize parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound while minimizing the influence of the matrix.
High Analyte Concentration At very high concentrations, the analyte itself can cause self-suppression. If you are working with high concentration samples, dilution prior to analysis may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the enzymatic hydrolysis step necessary for quantifying total this compound?

After administration, this compound is extensively metabolized in the intestine and liver into conjugated forms, primarily glucuronides and sulfates[6]. These metabolites are the major circulating forms in plasma. To measure the total amount of this compound, these conjugates must be cleaved back to the aglycone (quercetin) through enzymatic hydrolysis using β-glucuronidase and sulfatase prior to analysis[7][8].

Q2: What are the expected concentrations of this compound and its metabolites in biological samples?

The concentrations can vary widely depending on the dose, administration route, and the biological matrix. After oral administration of this compound to rats, the peak plasma concentrations (Cmax) of quercetin (the aglycone) can be significantly higher than after administration of quercetin itself, demonstrating the better bioavailability of this compound[9]. In humans, after consumption of foods rich in quercetin glycosides, plasma concentrations of quercetin metabolites can reach the low ng/mL to µg/mL range[10].

Q3: How can I ensure the stability of this compound in my biological samples?

This compound and its metabolites can be unstable. It is crucial to store plasma and urine samples at -80°C until analysis[11]. Studies have shown that this compound is stable in rat plasma at room temperature for up to 12 hours, at -80°C for at least 15 days, and can withstand three freeze-thaw cycles[11]. The addition of antioxidants like ascorbic acid or L-cysteine during sample preparation can also help prevent degradation[12][13].

Q4: What is a suitable internal standard for the quantification of this compound?

A good internal standard should have similar chemical properties and extraction recovery to the analyte. For HPLC-UV analysis of this compound, structurally similar flavonoids like kaempferol or rutin have been used[14][15]. For LC-MS/MS, a stable isotope-labeled version of this compound or quercetin would be ideal. If that is not available, other flavonoids that are not present in the sample, such as puerarin, have been successfully used[11].

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of this compound and its aglycone, quercetin, from various studies.

Table 1: Pharmacokinetic Parameters of Quercetin after Oral Administration of Isoquercitrin and Quercetin in Rats.

AnalyteAdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC₀₋t (mg/L*min)
QuercetinQuercetin507.47 ± 2.6354.0 ± 25.12590.5 ± 987.9
QuercetinIsoquercitrin50--2212.7 ± 914.1
IsoquercitrinIsoquercitrin500.23 ± 0.0839.0 ± 16.438.6 ± 14.2

Data extracted from a study in rats. Cmax and Tmax for quercetin after isoquercitrin administration were not explicitly stated for direct comparison in this format. The AUC for quercetin was comparable between the two administration forms, but isoquercitrin administration leads to higher tissue concentrations.[11]

Table 2: Quercetin Metabolite Concentrations in Rat Plasma and Tissues 4 Hours After 8 Days of Oral Administration.

Compound AdministeredDosePlasma (nmol/mL)Lung (nmol/g)Liver (nmol/g)Kidney (nmol/g)Heart (nmol/g)Cerebellum (nmol/g)
Quercetin12 mg/kg/day0.54 ± 0.114.1 ± 0.83.5 ± 0.62.1 ± 0.31.8 ± 0.40.21 ± 0.04
Isoquercitrin18 mg/kg/day1.25 ± 0.2510.1 ± 1.56.2 ± 1.14.5 ± 0.73.2 ± 0.50.45 ± 0.08

This study demonstrates that oral administration of isoquercitrin leads to significantly higher concentrations of quercetin metabolites in both plasma and various tissues compared to the administration of quercetin aglycone.[9][16]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound and its Metabolites from Plasma (LC-MS/MS)

This protocol is adapted from a validated method for the analysis of quercetin and its metabolites.

1. Sample Preparation and Protein Precipitation:

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

2. (Optional) Enzymatic Hydrolysis:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of 0.1 M acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia (containing ~25 mU of β-glucuronidase).

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Centrifuge to pellet any precipitate.

3. Final Sample Preparation:

  • If hydrolysis was performed, transfer the supernatant to a new tube. If not, use the supernatant from step 1.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v water:acetonitrile).

  • Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

4. LC-MS/MS Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of this compound, its metabolites, and the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma or Urine

This is a general protocol that can be adapted for this compound.

1. Sample Pre-treatment:

  • For plasma, dilute 1:1 with 4% H₃PO₄.

  • For urine, acidify with formic acid to a final concentration of 2%.

  • Centrifuge to remove any precipitates.

2. SPE Cartridge Conditioning:

  • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Condition the cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

5. Elution:

  • Elute the analytes with 1 mL of methanol or acetonitrile.

6. Reconstitution:

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample (Plasma, Urine, Tissue) AddIS Add Internal Standard BiologicalSample->AddIS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) AddIS->Hydrolysis Extraction Extraction (Protein Precipitation, SPE, or LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (e.g., C18 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: General workflow for the quantification of this compound in biological samples.

signaling_pathways cluster_pathways Signaling Pathways Modulated by this compound/Quercetin This compound This compound (as Quercetin) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK MAPK Pathway This compound->MAPK Modulation Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibition JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibition Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes Wnt_BetaCatenin->Proliferation Promotes Inflammation Inflammation JAK_STAT->Inflammation Promotes

Caption: Key signaling pathways affected by this compound and its aglycone, quercetin.

References

Validation & Comparative

Validating the In Vivo Targets of Isoquercetin: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo targets of isoquercetin, with a primary focus on validation through knockout (KO) animal models. This compound, a flavonoid glycoside of quercetin, is noted for its superior bioavailability, making it a compound of significant interest for therapeutic development. Understanding its precise molecular targets in a whole-organism context is crucial for its clinical translation. This document synthesizes experimental data from studies utilizing knockout models to confirm the engagement and functional relevance of these targets.

Nrf2 Signaling Pathway: A Well-Validated Target

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation is a key mechanism for cellular protection against oxidative stress. Evidence strongly supports Nrf2 as a primary in vivo target of this compound's protective effects. A pivotal study using a solid dispersion of quercetin (Q-SD) with enhanced bioavailability in a mouse model of dry age-related macular degeneration (AMD) conclusively demonstrated the Nrf2-dependency of its therapeutic action.[1][2] Given that this compound is a more bioavailable precursor to quercetin, these findings are highly relevant.

Comparative Efficacy in Wild-Type vs. Nrf2 Knockout Mice

The protective effects of Q-SD against oxidative retinal injury were observed in wild-type (WT) mice but were completely abrogated in Nrf2 knockout (KO) mice.[1][2] This provides definitive evidence that Nrf2 is an essential mediator of quercetin's (and by extension, this compound's) in vivo antioxidant activity.

Table 1: Effect of Quercetin Solid Dispersion (Q-SD) on Retinal Oxidative Stress Markers in Wild-Type (WT) and Nrf2 Knockout (KO) Mice

ParameterGenotypeModel Control GroupQ-SD Treated Group (200 mg/kg)Outcome
Reactive Oxygen Species (ROS) WTSignificantly IncreasedSignificantly DecreasedNrf2-dependent reduction
KOSignificantly IncreasedNo Significant ChangeEffect abrogated
Malondialdehyde (MDA) WTSignificantly IncreasedSignificantly DecreasedNrf2-dependent reduction
KOSignificantly IncreasedNo Significant ChangeEffect abrogated
Superoxide Dismutase (SOD) Activity WTSignificantly DecreasedSignificantly RestoredNrf2-dependent restoration
KOSignificantly DecreasedNo Significant ChangeEffect abrogated
Glutathione Peroxidase (GSH-Px) Activity WTSignificantly DecreasedSignificantly RestoredNrf2-dependent restoration
KOSignificantly DecreasedNo Significant ChangeEffect abrogated
Catalase (CAT) Activity WTSignificantly DecreasedSignificantly RestoredNrf2-dependent restoration
KOSignificantly DecreasedNo Significant ChangeEffect abrogated

Data synthesized from a study on a quercetin solid dispersion in a mouse model of dry AMD.[1][2]

Table 2: Effect of Quercetin Solid Dispersion (Q-SD) on Nrf2 Pathway Gene Expression in the Retina of Wild-Type (WT) and Nrf2 Knockout (KO) Mice

GeneGenotypeModel Control GroupQ-SD Treated Group (200 mg/kg)Outcome
Heme Oxygenase-1 (HO-1) WTUpregulatedFurther Significantly UpregulatedNrf2-dependent induction
KOUndetectable ExpressionNo ChangeEffect abrogated
NAD(P)H Quinone Dehydrogenase 1 (NQO1) WTUpregulatedFurther Significantly UpregulatedNrf2-dependent induction
KOUndetectable ExpressionNo ChangeEffect abrogated
Glutamate-Cysteine Ligase (GCL) WTUpregulatedFurther Significantly UpregulatedNrf2-dependent induction
KOUndetectable ExpressionNo ChangeEffect abrogated

Data synthesized from a study on a quercetin solid dispersion in a mouse model of dry AMD.[1][2]

Signaling Pathway and Experimental Workflow

Nrf2_Pathway This compound This compound (Quercetin) Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection leads to Oxidative_Stress Oxidative Stress Cellular_Protection->Oxidative_Stress counteracts Oxidative_Stress->Keap1

Caption: Nrf2 signaling pathway activated by this compound.

Nrf2_KO_Workflow cluster_WT Wild-Type (WT) Mice cluster_KO Nrf2 Knockout (KO) Mice WT_Model Dry AMD Model WT_Vehicle Vehicle WT_Model->WT_Vehicle WT_Quercetin Quercetin-SD WT_Model->WT_Quercetin WT_Analysis Analysis: - Oxidative Stress Markers - Gene Expression WT_Vehicle->WT_Analysis WT_Quercetin->WT_Analysis WT_Result Protective Effect Observed WT_Analysis->WT_Result KO_Model Dry AMD Model KO_Vehicle Vehicle KO_Model->KO_Vehicle KO_Quercetin Quercetin-SD KO_Model->KO_Quercetin KO_Analysis Analysis: - Oxidative Stress Markers - Gene Expression KO_Vehicle->KO_Analysis KO_Quercetin->KO_Analysis KO_Result Protective Effect Abrogated KO_Analysis->KO_Result

Caption: Experimental workflow for Nrf2 knockout model validation.

AMPK Signaling Pathway: Emerging Evidence

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in metabolic regulation. Several studies suggest that this compound can activate the AMPK pathway, contributing to its beneficial effects on metabolic disorders. While a definitive validation using AMPK knockout models for this compound is not yet available in the reviewed literature, in vivo studies on isoquercitrin (another quercetin glycoside) provide strong evidence of target engagement.

In Vivo Evidence of AMPK Activation by Isoquercitrin

A study investigating the hepatoprotective effects of isoquercitrin in a carbon tetrachloride (CCl4)-induced liver injury mouse model demonstrated activation of the LKB1/AMPK pathway.[3] LKB1 is a primary upstream kinase of AMPK.

Table 3: Effect of Isoquercitrin on CCl4-Induced Acute Liver Injury in Mice

ParameterControl GroupCCl4-Treated GroupCCl4 + Isoquercitrin (50 mg/kg)CCl4 + Isoquercitrin (100 mg/kg)Outcome
Serum ALT (U/L) NormalSignificantly ElevatedSignificantly ReducedMore Significantly ReducedDose-dependent hepatoprotection
Serum AST (U/L) NormalSignificantly ElevatedSignificantly ReducedMore Significantly ReducedDose-dependent hepatoprotection
Hepatic p-AMPK/AMPK ratio BaselineDecreasedIncreased vs. CCl4Further Increased vs. CCl4In vivo AMPK activation
Hepatic p-ACC/ACC ratio BaselineDecreasedIncreased vs. CCl4Further Increased vs. CCl4Activation of downstream target

Data synthesized from a study on isoquercitrin in a mouse model of CCl4-induced liver injury.[3][4]

Signaling Pathway and Logical Relationship

AMPK_Pathway Isoquercitrin Isoquercitrin LKB1 LKB1 Isoquercitrin->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) ACC ACC AMPK->ACC phosphorylates (inhibits) Metabolic_Regulation Metabolic Regulation (e.g., Reduced Lipogenesis) AMPK->Metabolic_Regulation KO_Limitation Knockout Validation for this compound Not Yet Published AMPK->KO_Limitation ACC->Metabolic_Regulation

Caption: Proposed AMPK activation by isoquercitrin and current validation status.

PI3K/Akt Pathway: A Potential Target Requiring Further Validation

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Studies on quercetin have implicated this pathway in its neuroprotective and anticancer effects. However, direct validation of this compound's action on this pathway using knockout models is currently lacking in the scientific literature. One study on quercetin's neuroprotective effects explicitly mentioned the absence of knockout models to confirm the exclusivity of the PI3K/Akt/GSK-3β pathway's involvement.

The current evidence suggests that the PI3K/Akt pathway is a plausible target for this compound, but this remains to be definitively validated through knockout studies.

Experimental Protocols

Nrf2 Knockout Model of Dry Age-Related Macular Degeneration (AMD)
  • Animal Model: Nrf2 wild-type (WT) and Nrf2 knockout (KO) mice (C57BL/6 background) were used.[1]

  • Induction of Dry AMD: A mouse model of dry AMD was established, though the specific induction method is not detailed in the abstract. Generally, such models can be created through genetic modification or exposure to oxidative stressors.[1]

  • Treatment Groups:

    • WT Aging Control

    • WT Model Control

    • WT + Quercetin (QT) (200 mg/kg)

    • WT + Quercetin-Phospholipid Complex (Q-PC) (200 mg/kg)

    • WT + Quercetin Solid Dispersion (Q-SD) (50, 100, and 200 mg/kg)

    • KO Aging Control

    • KO Model Control

    • KO + Q-SD (200 mg/kg)

  • Administration: The method of administration was likely oral gavage, given the focus on bioavailability.

  • Biochemical Assays:

    • ROS and MDA: Levels in serum and retinal tissues were measured using commercially available kits.

    • Antioxidant Enzymes (SOD, GSH-Px, CAT): Activities in serum and retinal tissues were determined using specific assay kits.

  • Gene Expression Analysis: mRNA and protein expression of Nrf2 and its target genes (HO-1, NQO1, GCL) in retinal tissues were quantified using RT-qPCR and Western blotting, respectively.

CCl4-Induced Acute Liver Injury Model
  • Animal Model: Male C57BL/6 mice were used.

  • Induction of Liver Injury: A single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) dissolved in olive oil or mineral oil is a standard method to induce acute hepatotoxicity.[5][6]

  • Treatment Groups:

    • Vehicle Control

    • CCl4 Control

    • CCl4 + Isoquercitrin (at varying doses, e.g., 50 and 100 mg/kg)

  • Administration: Isoquercitrin was administered orally.

  • Endpoint Analysis:

    • Serum Biomarkers: Blood was collected to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.[3]

    • Western Blotting: Liver tissues were homogenized to analyze the phosphorylation status of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), to assess pathway activation.[3]

    • Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) to evaluate the extent of tissue damage.[3]

Conclusion

The use of knockout models provides the highest level of evidence for in vivo target validation. Based on the available literature, Nrf2 is a definitively validated in vivo target of this compound's antioxidant effects. The abrogation of its protective action in Nrf2 KO mice confirms that this pathway is essential for its mechanism of action against oxidative stress.

The AMPK pathway is an emerging and highly plausible target. In vivo studies with related compounds like isoquercitrin show clear pathway activation in disease models. However, the field awaits studies utilizing AMPK knockout models to formally validate this for this compound.

The PI3K/Akt pathway remains a potential target based on studies with the aglycone, quercetin. Further research, specifically employing PI3K or Akt knockout models, is necessary to confirm its role as a direct in vivo target of this compound.

This guide underscores the importance of knockout models in drug development and highlights the current state of knowledge regarding this compound's molecular targets, providing a valuable resource for researchers in this field.

References

In vitro comparison of the anti-cancer effects of isoquercetin and quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals.

The flavonoids isoquercetin and quercetin, both abundant in a variety of fruits and vegetables, have garnered significant attention for their potential anti-cancer properties. While structurally similar, the presence of a glucose moiety in this compound influences its bioavailability and, consequently, its biological activity. This guide provides an in vitro comparative analysis of the anti-cancer effects of this compound and quercetin, supported by experimental data to inform further research and drug development.

Data Presentation: A Comparative Overview

Direct comparative studies providing quantitative data for this compound and quercetin on the same cancer cell lines under identical experimental conditions are limited. However, available data from various studies allow for a general comparison of their anti-cancer efficacy.

Table 1: Comparative Cell Viability (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Exposure Time
This compound HepG2Hepatocellular Carcinoma307.3 - 478.224 - 72 h
Huh7Hepatocellular Carcinoma317.1 - 634.424 - 72 h
Quercetin HCT116Colon Carcinoma5.79 (±0.13)Not Specified
MDA-MB-231Breast Cancer5.81 (±0.13)Not Specified
T47DBreast Cancer5048 h
A549Lung Cancer~28.7 (8.65 µg/ml)24 h
HL-60Promyelocytic Leukemia~7.796 h

Note: The IC50 values presented above are compiled from different studies and should be interpreted with caution due to variations in experimental protocols, cell lines, and exposure times. A direct comparison of potency is challenging without head-to-head studies.

Table 2: Comparative Effects on Apoptosis and Key Signaling Molecules

While direct quantitative comparisons of apoptosis induction are scarce, studies indicate that both compounds induce apoptosis through the modulation of key regulatory proteins. Some studies suggest this compound may have a more potent anti-apoptotic and anti-inflammatory effect[1].

EffectThis compoundQuercetin
Apoptosis Induction Induces apoptosis in various cancer cell lines, including pancreatic and hepatocellular carcinoma[2][3].Induces apoptosis across a wide range of cancer cell lines[4].
Caspase-3 Activation Activates caspase-3 in pancreatic cancer cells[2].Activates caspase-3 in multiple cancer cell lines.
MAPK Pathway Inhibits ERK and p38 phosphorylation, promotes JNK phosphorylation in pancreatic and liver cancer cells[2].Modulates MAPK/ERK pathways[5][6].
Wnt/β-catenin Pathway Inhibits nuclear translocation of β-catenin in glioblastoma cells and colon cancer cells[2][7].Inhibits β-catenin/Tcf signaling[5].

Key Anti-Cancer Mechanisms: A Tale of Two Flavonoids

Both this compound and quercetin exert their anti-cancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation by modulating critical signaling pathways.

Induction of Apoptosis

Both compounds have been shown to trigger the apoptotic cascade in cancer cells. This is often characterized by the activation of caspases, a family of proteases essential for the execution of apoptosis. For instance, this compound has been observed to activate caspase-3, -8, and -9 in pancreatic cancer cells[2]. Similarly, quercetin is a well-documented inducer of apoptosis in numerous cancer cell lines[4].

Modulation of Signaling Pathways

The anti-proliferative effects of these flavonoids are linked to their ability to interfere with key intracellular signaling pathways that regulate cell growth, survival, and differentiation.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer. Studies have shown that this compound can inhibit the phosphorylation of ERK and p38 while promoting the phosphorylation of JNK in liver and pancreatic cancer cells[2]. Quercetin also modulates the MAPK/ERK signaling cascade[5][6].

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a crucial role in tumorigenesis. This compound has been found to inhibit the Wnt/β-catenin pathway by preventing the nuclear translocation of β-catenin in glioblastoma and colon cancer cells[2][7]. Quercetin also demonstrates inhibitory effects on this pathway[5].

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or quercetin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC Flow Cytometry)

This assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cells with this compound or quercetin for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, β-catenin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizing the Mechanisms

To better understand the complex cellular processes influenced by this compound and quercetin, the following diagrams illustrate a general experimental workflow and a key signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment\n(this compound/Quercetin) Compound Treatment (this compound/Quercetin) Cell Seeding->Compound Treatment\n(this compound/Quercetin) Cell Viability\n(MTT Assay) Cell Viability (MTT Assay) Compound Treatment\n(this compound/Quercetin)->Cell Viability\n(MTT Assay) Apoptosis\n(Flow Cytometry) Apoptosis (Flow Cytometry) Compound Treatment\n(this compound/Quercetin)->Apoptosis\n(Flow Cytometry) Protein Expression\n(Western Blot) Protein Expression (Western Blot) Compound Treatment\n(this compound/Quercetin)->Protein Expression\n(Western Blot) IC50 Determination IC50 Determination Cell Viability\n(MTT Assay)->IC50 Determination Apoptosis Rate Apoptosis Rate Apoptosis\n(Flow Cytometry)->Apoptosis Rate Protein Level Changes Protein Level Changes Protein Expression\n(Western Blot)->Protein Level Changes

Caption: A generalized workflow for the in vitro comparison of this compound and quercetin.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound/Quercetin This compound/Quercetin This compound/Quercetin->MEK This compound/Quercetin->ERK

Caption: Simplified MAPK signaling pathway and potential points of inhibition by this compound and quercetin.

Conclusion

References

Isoquercetin Versus Quercetin: A Comparative Analysis of Their Interactions with Signaling Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin, a prominent flavonoid found in numerous fruits and vegetables, is renowned for its potent antioxidant, anti-inflammatory, and anti-proliferative properties. However, its clinical utility is often limited by poor water solubility and low oral bioavailability. Isoquercetin (quercetin-3-O-glucoside) is a glycosidic form of quercetin where a glucose molecule is attached at the 3-position. This structural modification significantly enhances its bioavailability, leading to differential interactions with cellular signaling pathways compared to its aglycone form, quercetin.[1][2] This guide provides a detailed comparison of this compound and quercetin, focusing on their distinct interactions with key signaling molecules, supported by experimental data.

Key Difference: Bioavailability and Cellular Uptake

The primary distinction between this compound and quercetin lies in their absorption and metabolism. This compound's glucose moiety allows it to be actively transported across the intestinal wall via sodium-dependent glucose transporter 1 (SGLT1).[3] In contrast, quercetin aglycone is absorbed more slowly via passive diffusion. This results in significantly higher plasma and tissue concentrations of quercetin and its metabolites following oral administration of this compound.[4][5] For instance, studies in rats have shown that this compound administration leads to two- to five-fold higher levels of quercetin metabolites in tissues and two- to three-fold higher levels in plasma compared to quercetin gavage.[4][5]

Once absorbed, this compound is rapidly hydrolyzed by β-glucosidases in intestinal cells and the liver to release quercetin, which then enters circulation and exerts its biological effects. This process makes this compound an efficient prodrug for delivering quercetin systemically.

Figure 1. Bioavailability and Metabolic Conversion Pathway cluster_intestine Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation This compound This compound (Quercetin-3-glucoside) SGLT1 Active Transport (SGLT1) This compound->SGLT1 High Absorption Quercetin Quercetin (Aglycone) Passive Passive Diffusion Quercetin->Passive Low Absorption Hydrolysis Hydrolysis by β-glucosidases SGLT1->Hydrolysis Quercetin_Metabolites Quercetin & Metabolites Passive->Quercetin_Metabolites Hydrolysis->Quercetin_Metabolites

Figure 1. Bioavailability and Metabolic Conversion Pathway

Quantitative Comparison of Pharmacokinetics

The superior bioavailability of this compound is quantitatively demonstrated in pharmacokinetic studies. A comparative study in rats highlights the differences in key parameters after oral administration.

Table 1. Pharmacokinetic Parameters of Quercetin and its Metabolites in Rats After Oral Administration of this compound vs. Quercetin (50 mg/kg)
Administered CompoundDetected AnalyteCmax (µg/mL)Tmax (min)AUC₀₋t (mg/L*min)
Quercetin (Qr)Quercetin3.75 ± 1.5554.0 ± 25.12590.5 ± 987.9
Isoquercitrin (IQ)Quercetin2.97 ± 1.1448.0 ± 16.42212.7 ± 914.1
Quercetin (Qr)Quercetin-3-O-β-D-glucuronide (QG)1.81 ± 0.69210.0 ± 113.11150.0 ± 454.2
Isoquercitrin (IQ)Quercetin-3-O-β-D-glucuronide (QG)1.43 ± 0.35102.0 ± 26.8669.3 ± 188.3

Data adapted from a study on the pharmacokinetic comparison in rats.

Differential Interaction with Signaling Pathways

While many intracellular effects of this compound are attributed to its conversion to quercetin, studies indicate that this compound itself can exhibit distinct, and sometimes superior, modulatory effects on signaling pathways, particularly in cell-based assays and in vivo models.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades like ERK, JNK, and p38, is crucial for regulating cell proliferation, inflammation, and apoptosis. Both compounds are known to modulate this pathway.

A direct comparative study on Angiotensin II-induced cardiac injury in H9c2 cardiomyocytes found that This compound demonstrated superior suppression of cardiac inflammation by more potently inhibiting the phosphorylation of ERK, JNK, and p38 compared to quercetin .[6][7][8] This suggests that even at the cellular level, this compound can have a more pronounced effect, potentially due to differences in uptake or direct interaction before conversion. Quercetin has also been shown to suppress p38 and ERK activation in other models.[9]

Figure 2. MAPK Signaling Pathway Inhibition Stress Cellular Stress (e.g., Ang II, LPS) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK ERK_path MEK1/2 MAPKKK->ERK_path JNK_path MKK4/7 MAPKKK->JNK_path p38_path MKK3/6 MAPKKK->p38_path ERK p-ERK ERK_path->ERK JNK p-JNK JNK_path->JNK p38 p-p38 p38_path->p38 Response Inflammation Apoptosis ERK->Response JNK->Response p38->Response IQ This compound IQ->ERK Superior Inhibition IQ->JNK Superior Inhibition IQ->p38 Superior Inhibition Q Quercetin Q->ERK Inhibition Q->JNK Inhibition Q->p38 Inhibition

Figure 2. MAPK Signaling Pathway Inhibition
PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell survival, growth, and proliferation and is often dysregulated in cancer.

  • This compound: In bladder cancer cell lines (5637 and T24), this compound was shown to significantly inhibit the phosphorylation of both PI3K and Akt, leading to cell cycle arrest and apoptosis.[10]

  • Quercetin: Quercetin is also a well-documented inhibitor of the PI3K/Akt/mTOR pathway.[11][12] It directly inhibits the phosphorylation of PI3K and Akt, which in turn mitigates the activation of the downstream effector mTOR.[11] In T-cell lymphoma cells, quercetin's effect on attenuating the PI3K-Akt pathway was found to be similar to that of the known PI3K inhibitor, PI-103.[13]

While both compounds target this pathway, the enhanced bioavailability of this compound may lead to more effective pathway inhibition in vivo.

Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress.

  • Both this compound and quercetin are potent activators of the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[14][15][16][17]

  • In a study on glutamate-induced oxidative stress in HT22 cells, both compounds protected cells by activating the Nrf2/HO-1 pathway.[14][15] Interestingly, in this in vitro model, quercetin showed a significantly lower IC50 value (7.0 ± 0.2 µM) for cell protection compared to this compound (56.1 ± 2.8 µM), suggesting higher intrinsic activity of the aglycone at the cellular level.[18]

  • This highlights a crucial concept: while quercetin may be more potent in direct cellular assays, this compound's superior absorption can make it more effective when administered orally.[5]

NF-κB Inflammatory Pathway

NF-κB is a key transcription factor that governs the inflammatory response.

  • Quercetin: Is a known inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[9][19]

  • This compound: Also modulates NF-κB signaling, often as a downstream consequence of its effects on upstream pathways like MAPK.[8] Due to its potent anti-inflammatory effects observed in vivo, it is inferred to be a strong inhibitor of this pathway, benefiting from its enhanced bioavailability.

Quantitative Comparison of In Vitro Activity

Direct comparisons of inhibitory concentrations reveal nuances in the potency of each compound against specific cellular processes.

Table 2. Comparative In Vitro Efficacy of this compound and Quercetin
Assay / ModelTarget / EndpointThis compoundQuercetinReference
H9c2 Cardiomyocytes (Ang II-induced)Inhibition of p-ERK, p-JNK, p-p38More potent inhibitionLess potent inhibition[6][7][8]
HT22 Neuronal Cells (Glu-induced)Cell Protection (IC₅₀)56.1 ± 2.8 µM7.0 ± 0.2 µM[18]
HL-60 Leukemia CellsGrowth Inhibition (IC₅₀)Not Reported~7.7 µM (96h)
Mouse Primary HepatocytesInhibition of GluconeogenesisSimilar effect to QuercetinSimilar effect to this compound

Experimental Protocols

The data presented in this guide are based on standard molecular biology and cell-based assays. Below are generalized methodologies for the key experiments cited.

Cell Viability and Proliferation Assay (CCK-8/MTT)
  • Principle: Measures the metabolic activity of viable cells.

  • Methodology:

    • Cells (e.g., H9c2, HT22, 5637) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 2 hours).

    • A stressor (e.g., Angiotensin II, Glutamate) is added to induce injury, and cells are incubated for 24-48 hours.

    • CCK-8 or MTT reagent is added to each well, and plates are incubated for 1-4 hours.

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). Cell viability is calculated relative to untreated controls.

Western Blot Analysis for Protein Phosphorylation
  • Principle: Detects specific proteins and their phosphorylation status in a cell lysate sample.

  • Methodology:

    • Cells are cultured and treated with this compound/quercetin and/or a stimulus as described above.

    • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, total-ERK, p-Akt, total-Akt).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using software like ImageJ.

Figure 3. General Experimental Workflow for In Vitro Studies cluster_assays Culture 1. Cell Seeding & Culture Treatment 2. Treatment (this compound / Quercetin ± Stressor) Culture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest Viability Cell Viability (MTT / CCK-8) Treatment->Viability ROS ROS Measurement (DCFH-DA) Treatment->ROS Western Protein Analysis (Western Blot) Harvest->Western Analysis 4. Data Analysis & Comparison Viability->Analysis Western->Analysis ROS->Analysis

References

Synergistic Effects of Isoquercetin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of isoquercetin with other compounds, supported by experimental data. This compound, a flavonoid with notable bioavailability, demonstrates enhanced therapeutic potential when combined with other agents, opening new avenues for research and development.

This document summarizes key findings from preclinical and clinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

This compound and Quercetin: Neuroprotective Synergy

A significant synergistic effect has been observed between this compound and its aglycone, quercetin, in protecting neuronal cells from oxidative stress. This combination has shown promise in the context of neurodegenerative disease models.

The synergistic neuroprotective effect of this compound and quercetin was demonstrated in a study using HT22 mouse hippocampal neuronal cells subjected to glutamate-induced oxidative stress.[1] The combination of these two flavonoids was found to be more effective at restoring cell viability and inhibiting apoptosis than either compound alone.[1][2]

Table 1: Synergistic Neuroprotective Effects of this compound and Quercetin

CompoundsCell LineAssayKey FindingsReference
This compound and QuercetinHT22MTT AssayThis compound IC50: 56.1 ± 2.8 μM; Quercetin IC50: 7.0 ± 0.2 μM. Combination showed prominent synergism.[1]
Annexin V/PI Apoptosis AssayCombination of individually ineffective concentrations of this compound and quercetin fully restored viability of glutamate-treated cells.[2]
Western BlotThe combination activates the Nrf2/HO-1 signaling pathway.[1]

Signaling Pathway: Nrf2/HO-1 Activation

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_compounds Synergistic Intervention cluster_cell HT22 Neuronal Cell Glutamate Glutamate Keap1 Keap1 Glutamate->Keap1 induces ROS This compound This compound Nrf2 Nrf2 This compound->Nrf2 promote dissociation Quercetin Quercetin Quercetin->Nrf2 promote dissociation Keap1->Nrf2 inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation & binding HO1 HO-1 ARE->HO1 induces transcription Protection Neuroprotection (Anti-apoptosis, Anti-oxidative) HO1->Protection

Figure 1: Nrf2/HO-1 signaling pathway activated by this compound and Quercetin.

This compound and Metformin: Enhanced Metabolic and Anti-Cancer Effects

The combination of this compound (often studied as its aglycone, quercetin) and the anti-diabetic drug metformin has demonstrated synergistic effects in both metabolic regulation and cancer therapy.

In models of insulin resistance, the combination of quercetin and metformin was more effective at increasing glucose uptake and insulin-stimulated Akt phosphorylation in C3A hepatocytes and L6 myotubes than either agent alone.[3] Furthermore, this combination has been shown to synergistically inhibit the growth, migration, and invasion of prostate cancer cells.[4]

Table 2: Synergistic Effects of Quercetin and Metformin

CompoundsModel SystemAssayKey FindingsReference
Quercetin (10 µM) and Metformin (0.1 mM)Insulin-resistant C3A hepatocytesGlucose Uptake AssayCombination increased insulin-stimulated glucose uptake by 13.94 ± 2.15%, significantly higher than either compound alone.[3]
Western BlotIncreased insulin-stimulated Akt phosphorylation at Thr308 by 31% and Ser473 by 29% compared to insulin-resistant cells.[3]
Quercetin and MetforminPC-3 and LNCaP prostate cancer cellsCell Proliferation, Migration, and Invasion AssaysSynergistically inhibited growth, migration, and invasion.[4]
Western BlotCo-treatment strongly inhibited the VEGF/Akt/PI3K pathway.[4]
Nude mice xenograftIn vivo tumor growthSynergistically repressed the growth of human prostate cancer cell xenografts.[4]

Signaling Pathway: Inhibition of VEGF/Akt/PI3K in Prostate Cancer

VEGF_Akt_PI3K_Pathway cluster_compounds Synergistic Intervention cluster_cell Prostate Cancer Cell Quercetin Quercetin VEGF VEGF Quercetin->VEGF inhibit PI3K PI3K Quercetin->PI3K inhibit Akt Akt Quercetin->Akt inhibit Metformin Metformin Metformin->VEGF inhibit Metformin->PI3K inhibit Metformin->Akt inhibit VEGF->PI3K activates PI3K->Akt activates CellResponse Cell Proliferation, Migration, Invasion Akt->CellResponse promotes

Figure 2: Inhibition of the VEGF/Akt/PI3K pathway by Quercetin and Metformin.

This compound as an Adjuvant to Chemotherapy

This compound has been investigated as an adjunct to conventional chemotherapy, primarily to mitigate treatment-related side effects rather than direct synergistic tumor-killing.

A phase I clinical trial (QUASAR) evaluated the safety of this compound in combination with sunitinib, a first-line treatment for kidney cancer. The study found that this compound was safe and well-tolerated, with a preliminary signal of activity in improving sunitinib-induced fatigue.[5][6] Other preclinical and early clinical studies suggest a potential role for this compound in reducing chemotherapy-induced thrombosis and fatigue, likely through its antioxidant and anti-inflammatory properties.[7]

Table 3: this compound as an Adjuvant to Sunitinib

CompoundsStudy PopulationStudy PhaseKey FindingsReference
This compound (450 and 900 mg/day) and Sunitinib (50 mg)Kidney cancer patientsPhase IThis compound was remarkably safe, with no dose-limiting toxicities.[5][6]
Statistically significant improvement in FACIT fatigue score (p = 0.002) and FACIT Adverse Events score (p < 0.001) after this compound consumption vs. baseline.[5][6]

Experimental Workflow: QUASAR Phase I Trial

Quasar_Trial_Workflow cluster_workflow QUASAR Phase I Trial Workflow PatientRecruitment Patient Recruitment (Kidney Cancer, First-line Sunitinib) DoseEscalation Dose Escalation Cohorts (this compound: 450 mg & 900 mg/day) PatientRecruitment->DoseEscalation Treatment Concomitant Treatment (Sunitinib + this compound) DoseEscalation->Treatment SafetyAssessment Safety Assessment (Toxicity, Adverse Events) Treatment->SafetyAssessment EfficacyAssessment Preliminary Efficacy Assessment (Fatigue Scores, QoL) Treatment->EfficacyAssessment Results Results Analysis SafetyAssessment->Results EfficacyAssessment->Results

Figure 3: Workflow of the QUASAR Phase I clinical trial.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (this compound, partner compound, and combination) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis (Annexin V/PI) Assay
  • Cell Treatment and Harvesting: Treat cells as required for the experiment. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[9]

  • PI Addition: Add Propidium Iodide (PI) to the cell suspension just before analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1]

Western Blotting for Signaling Proteins (e.g., Nrf2, HO-1, Akt, p-Akt)
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.[6][10]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-Akt, anti-p-Akt) overnight at 4°C.[12][13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Transwell Migration and Invasion Assay
  • Cell Preparation: Culture and serum-starve prostate cancer cells for several hours.

  • Assay Setup: Place Transwell inserts into a 24-well plate. For invasion assays, coat the insert membrane with Matrigel. Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[4][7]

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium and seed them into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for a sufficient period to allow for cell migration or invasion (e.g., 6-24 hours).

  • Staining and Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface. Count the stained cells under a microscope to quantify migration or invasion.[7]

Glucose Uptake Assay
  • Cell Culture and Differentiation: Culture L6 myoblasts to confluence and then differentiate them into myotubes by switching to a low-serum medium.[14]

  • Serum Starvation: Serum-starve the differentiated myotubes for 18 hours prior to the experiment.[14]

  • Treatment: Treat the cells with the test compounds (e.g., quercetin, metformin, combination) in Krebs-Ringer HEPES (KRH) buffer for a specified time.[14]

  • Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose (2-DG) and incubate for a short period (e.g., 5 minutes).[14]

  • Lysis and Scintillation Counting: Wash the cells with ice-cold KRH buffer to stop the uptake, then lyse the cells. Measure the radioactivity in the cell lysates using a liquid scintillation counter to quantify glucose uptake.[14]

References

A Comparative Guide to Isoquercetin Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of isoquercetin metabolism, offering valuable insights for researchers, scientists, and professionals in drug development. This compound, a glycosylated form of quercetin, demonstrates significant variations in its metabolic fate across different species, impacting its bioavailability and potential therapeutic efficacy. Understanding these differences is crucial for translating preclinical findings to clinical applications.

Executive Summary

This compound, the 3-O-β-D-glucoside of quercetin, generally exhibits superior bioavailability compared to its aglycone, quercetin, across various species including humans, rats, dogs, and pigs.[1][2][3] Upon oral administration, this compound is primarily metabolized in the small intestine and liver.[4][5] The initial and key metabolic step is the deglycosylation to quercetin.[4][5] Subsequently, quercetin undergoes extensive phase II metabolism, forming glucuronidated, sulfated, and methylated conjugates.[6][7] While the overall metabolic pathway is similar across species, the extent of absorption, metabolite profiles, and pharmacokinetic parameters show considerable inter-species variability.

Cross-Species Pharmacokinetic Comparison of this compound and Quercetin

The following table summarizes key pharmacokinetic parameters of this compound and quercetin following oral administration in different species. This data highlights the generally enhanced bioavailability of this compound.

SpeciesCompoundDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Rats Isoquercitrin18 mg/kg/day (8 days)Quercetin metabolites 2-3 fold higher than quercetin group4-[8]
Quercetin12 mg/kg/day (8 days)-4-[8]
Isoquercitrin50 mg/kg2.21 ± 0.91 (as quercetin)-2.21 ± 0.91 (as quercetin)[9][10]
Quercetin50 mg/kg7.47 ± 2.630.9 ± 0.422.59 ± 0.99[9][11]
Dogs Isoquercitrin30 µmol/kg0.89 ± 0.07 (as quercetin metabolites)~1 and ~4 (biphasic)1.5 times higher than quercetin[3]
Quercetin30 µmol/kg---[3]
Pigs Isoquercitrin-Plasma concentrations of quercetin and its metabolites were 1.5-3 fold greater than after quercetin administration--[2]
Humans Isoquercitrin-Plasma concentrations of quercetin and its metabolites were 1.5-3 fold greater than after quercetin administration--[2]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental design, dosage, and analytical methods across studies.

Metabolic Pathways and Experimental Workflows

The metabolic fate of this compound and a typical experimental approach to its study are depicted in the following diagrams.

Isoquercetin_Metabolism cluster_ingestion Oral Ingestion cluster_intestine Small Intestine cluster_absorption Absorption & First-Pass Metabolism cluster_circulation Systemic Circulation cluster_excretion Excretion This compound This compound Deglycosylation Deglycosylation (Lactase Phlorizin Hydrolase, Microbiota) This compound->Deglycosylation Hydrolysis Quercetin_aglycone Quercetin (Aglycone) Deglycosylation->Quercetin_aglycone Enterocytes Enterocytes Quercetin_aglycone->Enterocytes Passive Diffusion Liver Liver Enterocytes->Liver Portal Vein Metabolites Quercetin Conjugates (Glucuronides, Sulfates) & Methylated Derivatives Enterocytes->Metabolites Phase II Metabolism Liver->Metabolites Phase II Metabolism Urine_Feces Urine & Feces Metabolites->Urine_Feces

Caption: Metabolic pathway of this compound after oral ingestion.

Experimental_Workflow cluster_administration Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Admin Oral Administration of This compound to Animal Model Blood Blood Sampling (Time-course) Admin->Blood Tissues Tissue Collection (e.g., Liver, Intestine) Admin->Tissues Excreta Urine/Feces Collection Admin->Excreta Plasma Plasma Separation Blood->Plasma Homogenization Tissue Homogenization Tissues->Homogenization Extraction Metabolite Extraction Excreta->Extraction Plasma->Extraction Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Modeling LCMS->PK Metabolite Metabolite Identification & Quantification LCMS->Metabolite

Caption: A typical experimental workflow for a cross-species this compound metabolism study.

Detailed Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound metabolism.

Animal Models and Administration
  • Species: Male Wistar or Sprague-Dawley rats, Beagle dogs, and pigs are commonly used models.[2][3][8][9]

  • Housing: Animals are typically housed in controlled environments with standard diet and water ad libitum. A flavonoid-free diet is often provided for a period before the study to minimize background levels.[12]

  • Administration: this compound is administered orally, often via gavage, as a suspension in a suitable vehicle (e.g., water, carboxymethyl cellulose). Doses vary between studies, ranging from 10 mg/kg to 50 mg/kg.[3][8][9]

Sample Collection
  • Blood: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the tail vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[9][13]

  • Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, small intestine, kidneys, brain) are collected, rinsed, and immediately frozen in liquid nitrogen and stored at -80°C.[8][12]

  • Urine and Feces: For excretion studies, animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).[13]

Sample Preparation and Analysis
  • Plasma: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol, acetonitrile).[14] This is often followed by enzymatic hydrolysis (using β-glucuronidase/sulfatase) to measure total aglycone concentrations. The supernatant is then analyzed.

  • Tissues: Tissues are homogenized in a suitable buffer. Similar to plasma, the homogenates undergo protein precipitation and/or solid-phase extraction to isolate the metabolites.[12]

  • Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most common analytical technique for the identification and quantification of this compound and its metabolites.[9][10][11] This method offers high sensitivity and selectivity. A validated HPLC method with fluorescence detection (HPLC-FD) has also been used.[8][12]

Concluding Remarks

The metabolism of this compound is a complex process that varies significantly across species. A thorough understanding of these differences, facilitated by standardized experimental protocols and comprehensive data analysis, is paramount for the successful development of this compound-based therapeutics and dietary supplements. The information presented in this guide serves as a valuable resource for researchers navigating the challenges of cross-species metabolic comparisons.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.